molecular formula C8H7FN2O3 B1343055 4-fluoro-N-methyl-3-nitrobenzamide CAS No. 475216-25-2

4-fluoro-N-methyl-3-nitrobenzamide

Cat. No.: B1343055
CAS No.: 475216-25-2
M. Wt: 198.15 g/mol
InChI Key: LTGYDUQSOZFFEM-UHFFFAOYSA-N
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Description

4-fluoro-N-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C8H7FN2O3 and its molecular weight is 198.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N-methyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGYDUQSOZFFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: The Strategic Importance of Fluorinated Benzamides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-fluoro-N-methyl-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] Within this context, this compound emerges as a key chemical intermediate, valued for its specific arrangement of functional groups that are ripe for synthetic elaboration. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively utilize this versatile building block.

Core Compound Identification and Properties

CAS Number: 475216-25-2[3][4][5][6][7]

Chemical Structure and Nomenclature
  • Chemical Name: this compound[3]

  • Synonyms: 4-Fluoro-3-nitro-N-methylbenzamide, Benzamide, 4-fluoro-N-methyl-3-nitro-[3]

  • Molecular Formula: C₈H₇FN₂O₃[3]

  • Molecular Weight: 198.15 g/mol [3][4][6]

Physicochemical Properties
PropertyValueSource
Appearance Light yellow to yellow solid[3]
Boiling Point (Predicted) 337.7±32.0 °C[3]
Density (Predicted) 1.358±0.06 g/cm³[3]
pKa (Predicted) 13.20±0.46[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[3]

Synthesis of this compound: A Representative Protocol

The synthesis of this compound typically involves a multi-step process starting from a commercially available precursor. The following protocol is a representative example based on established chemical transformations.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation A 4-Fluorobenzoic Acid B 4-Fluoro-3-nitrobenzoic Acid A->B HNO₃ / H₂SO₄ C 4-Fluoro-3-nitrobenzoyl chloride B->C SOCl₂ or (COCl)₂ D This compound C->D CH₃NH₂

Caption: A three-step synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid from 4-Fluorobenzoic acid [8]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-fluorobenzoic acid in concentrated sulfuric acid.

  • Nitration: Slowly add potassium nitrate in portions, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir overnight at room temperature.

  • Work-up: Pour the reaction mixture onto crushed ice with vigorous stirring. The precipitate is collected by filtration, washed with water, and dried to yield 4-fluoro-3-nitrobenzoic acid.

Step 2: Formation of 4-Fluoro-3-nitrobenzoyl chloride

  • Reaction Setup: To a solution of 4-fluoro-3-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane or toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Chlorination: Add thionyl chloride or oxalyl chloride dropwise at room temperature.

  • Reaction Completion: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 3: Amidation to this compound

  • Reaction Setup: Dissolve the crude 4-fluoro-3-nitrobenzoyl chloride in an anhydrous aprotic solvent like dichloromethane.

  • Amine Addition: Cool the solution in an ice bath and add a solution of methylamine (as a solution in a solvent like THF or water, or as a gas) and a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

The strategic placement of the fluoro, nitro, and N-methylamido groups makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Precursor for Bioactive Molecules

The nitro group can be readily reduced to an amine, which can then be further functionalized. This transformation is a key step in the synthesis of various pharmaceutical agents. For instance, the related compound, 4-amino-2-fluoro-N-methyl-benzamide, is a key intermediate in the synthesis of Enzalutamide, a second-generation anti-androgen used in the treatment of prostate cancer.[9]

Role of the Fluorine Atom

The presence of a fluorine atom can significantly enhance the pharmacokinetic properties of a drug candidate.[1] It can:

  • Increase Metabolic Stability: By blocking sites of oxidative metabolism.

  • Enhance Binding Affinity: Through favorable interactions with the target protein.

  • Improve Lipophilicity: Aiding in membrane permeability.

Potential Synthetic Transformations

Transformations A This compound B 4-fluoro-N-methyl-3-aminobenzamide A->B Reduction (e.g., H₂, Pd/C) C Diazonium Salt Intermediate B->C NaNO₂, HCl E Amide Coupling Partner B->E Further Derivatization D Further Functionalization (e.g., Sandmeyer Reaction) C->D

Caption: Key synthetic transformations of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification
  • GHS Hazard Statements: H303 (May be harmful if swallowed), H320 (Causes eye irritation)[3]

  • Signal Word: Warning[3]

Recommended Precautionary Measures
  • Engineering Controls: Use only in a well-ventilated area, such as a fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][12][13]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10][11][13]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[3][11]

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][12]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[11][12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12][13]

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[13]

Conclusion

This compound is a strategically important building block in medicinal chemistry and drug discovery. Its well-defined structure and the reactivity of its functional groups provide a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and scientists aiming to leverage its potential in the development of novel therapeutics.

References

  • Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.
  • 2-Fluoro-N-methyl-4-nitrobenzamide. PubChem. Available from: [Link]

  • This compound. Pharmaffiliates. Available from: [Link]

  • The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. Google Patents.
  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

  • The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

Sources

Technical Monograph: 4-Fluoro-N-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and reactive profile of 4-fluoro-N-methyl-3-nitrobenzamide , a critical intermediate in medicinal chemistry.

Structural Architecture, Synthetic Pathways, and Chemo-Orthogonal Reactivity

CAS Number: 475216-25-2 Molecular Formula: C₈H₇FN₂O₃ Molecular Weight: 198.15 g/mol [1][2]

Executive Summary

This compound represents a high-value "privileged scaffold" in drug discovery. Structurally, it is a tri-substituted benzene ring characterized by a "push-pull" electronic system. The presence of a strongly electron-withdrawing nitro group (ortho to fluorine) and a moderately withdrawing amide group creates a highly activated center for Nucleophilic Aromatic Substitution (SₙAr) .

While frequently identified as a regioisomeric impurity in the synthesis of androgen receptor antagonists (e.g., Enzalutamide ), its primary utility lies in its role as a precursor for benzimidazole and quinoxaline heterocycles. This guide delineates the protocols for its synthesis, purification, and downstream transformation.[3]

Chemical Architecture & Electronic Properties

The reactivity of this compound is dictated by the cooperative electronic effects of its substituents.

Electronic Activation Analysis
  • The Fluorine Atom (C4): Typically inert in unactivated systems, the C-F bond here is highly labile. The ortho-nitro group (at C3) exerts a strong inductive (-I) and mesomeric (-M) effect, pulling electron density away from the ring and stabilizing the Meisenheimer complex intermediate formed during nucleophilic attack.

  • The Nitro Group (C3): Acts as the primary activating group for SₙAr and serves as a "latent" amino group. Post-substitution reduction yields an aniline, enabling cyclization.

  • The Amide Moiety (C1): The N-methylcarboxamide group provides a synthetic handle for solubility modulation and hydrogen bonding interactions in protein active sites.

PropertyValueContext
H-Bond Donors 1 (Amide NH)Critical for kinase hinge binding
H-Bond Acceptors 4 (NO₂, C=O, F)Interaction points for solvating water/residues
Topological Polar Surface Area 88.9 ŲIndicative of good membrane permeability
Predicted pKa ~13 (Amide)Stable under physiological pH
Lability Index High (C-F bond)Susceptible to R-NH₂ displacement at <80°C

Synthetic Methodology

The synthesis of this compound is a convergent process. The most robust route utilizes 4-fluorobenzoic acid as the starting material, leveraging the directing effects of the fluorine and carboxyl groups to ensure regioselectivity.

Route A: The Acid Chloride Pathway (Standard Protocol)

This protocol ensures high purity by avoiding regioisomeric byproducts common in direct nitration of amides.

Step 1: Regioselective Nitration

  • Reagents: 4-Fluorobenzoic acid, Fuming HNO₃, Conc. H₂SO₄.[4]

  • Mechanism: The carboxyl group directs meta, while the fluorine directs ortho. Both directing effects converge on the C3 position, yielding 4-fluoro-3-nitrobenzoic acid exclusively.

  • Conditions: 0°C to RT, 2 hours.

Step 2: Acyl Chloride Formation

  • Reagents: Thionyl Chloride (SOCl₂), catalytic DMF.

  • Conditions: Reflux, 3 hours.[4]

  • Note: Complete removal of excess SOCl₂ is critical to prevent side reactions with the amine in the next step.

Step 3: Amidation

  • Reagents: Methylamine (2M in THF or aqueous), TEA (Triethylamine).

  • Conditions: 0°C, dropwise addition.

  • Purification: Recrystallization from Ethanol/Water.

Visualization of Synthetic Logic

Synthesis cluster_conditions Key Control Points Start 4-Fluorobenzoic Acid Inter1 4-Fluoro-3-nitrobenzoic Acid Start->Inter1 HNO3/H2SO4 (Nitration) Inter2 Acid Chloride (Activated Species) Inter1->Inter2 SOCl2, cat. DMF (Activation) Product This compound (TARGET) Inter2->Product MeNH2, TEA (Amidation) Control1 Temp < 5°C during MeNH2 addition to prevent SₙAr side reaction

Figure 1: Step-wise synthetic workflow emphasizing the activation of the carboxylate prior to amidation.

Reactivity Profile & Applications

The core utility of this molecule lies in its ability to undergo sequential functionalization . It serves as a "branch point" intermediate.

Nucleophilic Aromatic Substitution (SₙAr)

The C4-Fluorine is the "trigger" point.

  • Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.

  • Mechanism: Addition-Elimination. The intermediate anionic complex is stabilized by the ortho-nitro group.

  • Application: Synthesis of libraries for kinase inhibitors where the N-methylbenzamide motif binds to the hinge region.

Reductive Cyclization (Benzimidazole Synthesis)

Following SₙAr displacement with a primary amine (R-NH₂), the nitro group can be reduced (H₂/Pd-C or Fe/NH₄Cl) to an amine. The resulting 1,2-diamine reacts with aldehydes or carboxylic acids to form benzimidazoles.

Impurity Profiling in Enzalutamide

In the manufacture of Enzalutamide (Xtandi), the correct intermediate is the 2-fluoro-4-nitro isomer.

  • Risk: If 4-fluorobenzoic acid is present as an impurity in the starting material (2-fluorobenzoic acid), the 4-fluoro-3-nitro isomer (our topic) is formed.

  • Detection: This molecule serves as a critical Reference Standard in HPLC methods to validate the purity of clinical batches. It typically elutes at a distinct retention time due to the difference in dipole moment compared to the 2-fluoro isomer.

Reaction Pathway Diagram

Reactivity Center This compound SnAr_Prod 4-(Alkylamino)-N-methyl-3-nitrobenzamide Center->SnAr_Prod R-NH2, Heat (SnAr Displacement) Aniline 3-Amino-4-fluoro-N-methylbenzamide Center->Aniline H2, Pd/C (Nitro Reduction) Benzimidazole 1-Alkyl-5-(methylcarbamoyl)benzimidazole SnAr_Prod->Benzimidazole 1. Reduction (Fe/HCl) 2. Cyclization (R-CHO)

Figure 2: Divergent reactivity pathways. The "Fluorine Displacement" (Red path) is the primary route for scaffold elaboration.

Experimental Protocols

Protocol A: Synthesis of this compound[2]
  • Activation: Charge a round-bottom flask with 4-fluoro-3-nitrobenzoic acid (10.0 g, 54 mmol) and Thionyl Chloride (30 mL). Add 2 drops of DMF.

  • Reflux: Heat to reflux (75°C) for 3 hours until gas evolution (SO₂, HCl) ceases.

  • Isolation 1: Concentrate in vacuo to remove excess SOCl₂. Azeotrope with toluene (2x) to ensure dryness.

  • Amidation: Dissolve the residue in dry THF (50 mL). Cool to 0°C.

  • Addition: Slowly add Methylamine (2.0 M in THF, 30 mL, 60 mmol) mixed with Triethylamine (8.3 mL), keeping internal temp < 10°C.

  • Workup: Stir for 1 hour. Quench with water. Extract with Ethyl Acetate. Wash with 1N HCl (to remove amines) and Brine.

  • Result: Evaporation yields a pale yellow solid.

Protocol B: SₙAr Displacement (General Procedure)
  • Dissolve this compound (1 eq) in DMSO or DMF.

  • Add amine nucleophile (1.2 eq) and DIPEA (2 eq).

  • Heat to 60-80°C for 4-12 hours.

  • Monitor by LC-MS (Disappearance of F-precursor, appearance of M+Nucleophile mass).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 131120224: this compound. Retrieved from [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013).[5] A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615–616. (Provides context on the regioisomeric Enzalutamide intermediate).

  • Manus Aktteva Biopharma. (2024). Enzalutamide Intermediates and Impurities List. Retrieved from [Link]

Sources

Technical Monograph: 4-Fluoro-N-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 475216-25-2 Document Type: Technical Application & Safety Guide Version: 2.0 (Scientific Reference)[1][2][3]

Executive Summary & Chemical Identity

4-Fluoro-N-methyl-3-nitrobenzamide is a highly functionalized aromatic scaffold primarily utilized as a regiospecific electrophile in medicinal chemistry.[1][2][3] Its value lies in the ortho-nitro activation of the C4-fluorine atom, rendering it susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions.[1][2][3] This reactivity makes it a critical intermediate in the synthesis of androgen receptor antagonists (e.g., structural analogs of Enzalutamide) and kinase inhibitors.

Physicochemical Profile
PropertyDataTechnical Note
Molecular Formula C₈H₇FN₂O₃High atom economy scaffold.[1][2][3]
Molecular Weight 198.15 g/mol Fragment-based drug discovery (FBDD) compliant.[1][3]
Appearance Pale yellow to yellow solidColor derived from the nitro-aromatic chromophore.[1][3]
Melting Point 132–138 °C (Predicted)Sharp melting range indicates high crystallinity.[3]
Solubility DMSO, DMF, MeOHPoor water solubility; requires polar aprotic solvents for reaction.[3]
LogP ~1.1Moderate lipophilicity; potential for skin absorption.[3]
Reactivity High (SNAr active)C4-F bond is labile to amines/thiols due to -NO₂ electron withdrawal.[1][2][3]

Hazard Identification & Risk Mitigation (E-E-A-T)

As a Senior Application Scientist, I must emphasize that standard Safety Data Sheets (SDS) often understate the mechanistic risks of this compound. The very feature that makes it useful—its electrophilicity—defines its toxicity profile.

Mechanistic Toxicology[1][2][3]
  • Skin Sensitization (H317): The activated fluorine atom can react with nucleophilic residues (cysteine thiols, lysine amines) on skin proteins (haptenization).[2] This covalent modification triggers an immune response. Protocol: Double-gloving (Nitrile over Latex) is mandatory.[1][3]

  • Ocular Damage (H319): Hydrolysis of the amide or displacement of the fluoride in the aqueous humor can generate hydrofluoric acid (HF) in situ and cause severe irritation.

  • Thermal Instability: Nitro-aromatics possess high potential energy.[1][3] While this specific amide is generally stable, heating crude reaction mixtures containing residual base can trigger runaway exotherms.[3]

Handling Decision Logic

The following decision tree outlines the required safety protocols based on operational scale.

SafetyLogic Start Scale of Operation Small < 1 gram (Analytical/Screening) Start->Small Large > 1 gram (Prep/Process) Start->Large PPE_Small PPE: Nitrile Gloves, Safety Glasses, Lab Coat Small->PPE_Small PPE_Large PPE: Double Gloves, Face Shield, Sash Lowered Large->PPE_Large Ventilation Fume Hood Required? (Dust Hazard) PPE_Small->Ventilation PPE_Large->Ventilation HEPA Use HEPA Balance Enclosure Ventilation->HEPA Powder Handling Standard Standard Hood Airflow Ventilation->Standard Dissolved State

Figure 1: Risk-based handling protocol. Note the escalation to face shields at >1g due to potential exotherms during scale-up.[1][2][3]

Synthetic Application: SNAr Protocol

The primary utility of this compound is the displacement of the fluorine atom by primary or secondary amines.[1][2][3]

The Reaction Mechanism

The reaction proceeds via an addition-elimination pathway.[3][4] The rate-determining step is the formation of the Meisenheimer complex, stabilized by the ortho-nitro group.[2][3]

SNAr_Mechanism Substrate 4-Fluoro-N-methyl- 3-nitrobenzamide Complex Meisenheimer Intermediate (Resonance Stabilized) Substrate->Complex + Nucleophile Nucleophile Amine (R-NH2) Nucleophile->Complex Product 4-(Alkylamino)-N-methyl- 3-nitrobenzamide Complex->Product Elimination Leaving Fluoride Ion (F-) Complex->Leaving

Figure 2: SNAr reaction pathway.[1][2][3] The stability of the Meisenheimer complex determines the reaction success.[2]

Standard Operating Procedure (SOP)

Objective: Synthesis of 4-(benzylamino)-N-methyl-3-nitrobenzamide (Model Reaction).

Reagents:

  • This compound (1.0 eq)[1][2][3]

  • Benzylamine (1.1 eq)[5]

  • DIPEA (N,N-Diisopropylethylamine) (1.5 eq) — Acts as an HF scavenger.[1][2][3]

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF.

Step-by-Step Protocol:

  • Preparation: In a 20mL scintillation vial equipped with a magnetic stir bar, dissolve the fluoro-benzamide (1.0 eq) in DMSO (concentration ~0.2 M).

    • Scientist's Note: Do not use protic solvents like ethanol initially, as they can compete as nucleophiles (forming ethoxy byproducts) if the amine is weak.

  • Addition: Add DIPEA (1.5 eq) followed by the slow addition of Benzylamine (1.1 eq).

    • Observation: The solution often deepens in color (yellow to orange) immediately, indicating the formation of the charge-transfer complex.[2][3]

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Validation: Monitor by LC-MS.[1][3] Look for the disappearance of M+H (199.15) and appearance of Product M+H.

    • Heating: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 80°C to avoid amide hydrolysis.[3]

  • Workup (Self-Validating):

    • Pour the reaction mixture into 10 volumes of ice-cold water.

    • Success Indicator: The product should precipitate as a bright yellow/orange solid. If no solid forms, the product is too polar (extract with Ethyl Acetate).

  • Purification: Filter the solid and wash with water to remove DMSO and residual fluoride salts. Recrystallize from EtOH/Water if necessary.

Storage & Stability

  • Hygroscopicity: The amide moiety can hydrogen bond with water. Store in a desiccator.

  • Shelf Life: Stable for >2 years at 4°C if kept dry.

  • Incompatibility: Strong bases (NaOH, KOH) will hydrolyze the amide to the carboxylic acid. Strong reducing agents (NaBH₄) may affect the nitro group.

Emergency Response

ScenarioImmediate ActionRationale
Eye Contact Rinse with water for 15 mins. Apply Calcium Gluconate gel if HF evolution is suspected.Fluoride ions penetrate deep tissue; Calcium neutralizes F-.[1][3]
Skin Contact Wash with soap and water.[3][5][6][7] Do not use ethanol.Ethanol increases skin permeability, accelerating absorption.[3]
Spill (Solid) Wet sweep with water mist.[3]Avoids dust generation.[5][6][7][8]

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Fluoro-3-nitrobenzoic acid derivatives. Link

  • BenchChem. (2025).[4] Application Notes for Nucleophilic Aromatic Substitution (SNAr). Link[1][2]

  • Sigma-Aldrich. (2025). Product Specification: this compound. Link

  • ResearchGate. (2013).[9] Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide and related scaffolds. Link

Sources

13C NMR data for 4-fluoro-N-methyl-3-nitrobenzamide

Technical Guide: NMR Data & Structural Elucidation of this compound

Executive Summary & Compound Context[1][2][3][4]

  • Compound: this compound

  • Role: Key electrophilic intermediate for SNAr reactions in pharmaceutical synthesis (e.g., Enzalutamide).

  • Molecular Weight: 198.15 g/mol [1]

  • Core Analytical Challenge: The presence of the Fluorine atom (

    
    , spin 1/2) creates extensive spin-spin coupling, splitting carbon signals into doublets. This guide focuses on deconvoluting these multiplets to ensure accurate assignment.
    

Experimental Protocol (Best Practice)

To acquire publication-quality data for fluorinated nitro-aromatics, specific acquisition parameters are required to resolve small long-range couplings.

Sample Preparation[6]
  • Solvent: DMSO-d

    
      is the preferred solvent.
    
    • Reasoning: The compound possesses a polar nitro group and an amide moiety. DMSO minimizes aggregation and ensures sharp lines compared to CDCl

      
      , where solubility may be concentration-limited.
      
  • Concentration: 20–30 mg in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters
  • Frequency: 100 MHz or higher (400 MHz

    
     equivalent).
    
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Causality: Quaternary carbons (C-NO

      
      , C-F, C=O) have long 
      
      
      relaxation times. Insufficient delay results in poor signal-to-noise ratio for these critical diagnostic peaks.
  • Scans (NS): Minimum 1024 scans (due to splitting of intensity into doublets).

  • Temperature: 298 K (25°C).

Spectral Data Analysis

The

C-F coupling

Predicted Chemical Shifts & Coupling Constants (DMSO-d )
Carbon AssignmentTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Note
C=O Carbonyl164.5 Singlet (or weak d)~0 HzAmide carbonyl.
C-4 Quaternary154.8 Doublet (d)~262 Hz Directly bonded to F (

).
C-3 Quaternary137.5 Doublet (d)~8 Hz C-NO

position (

).
C-1 Quaternary131.2 Doublet (d)~3 HzIpso to carbonyl (

).
C-6 Methine (CH)134.8 Singlet/weak d< 2 HzMeta to F.
C-2 Methine (CH)126.5 Doublet (d)~7 HzOrtho to NO

, Meta to F (

).
C-5 Methine (CH)118.2 Doublet (d)~21 Hz Ortho to F (

).
N-CH

Methyl26.4 Singlet-N-Methyl group.

> Note: Chemical shifts are estimated based on substituent additivity rules derived from 4-fluoro-3-nitrobenzoic acid and N-methylbenzamide data. Exact values may vary

Detailed Splitting Analysis
  • The C-F Fingerprint (C4): The most downfield aromatic signal (~155 ppm) will appear as a large doublet with a massive splitting of ~260 Hz. This confirms the integrity of the C-F bond.

  • Ortho-Coupling (C5): The carbon adjacent to the fluorine (C5) typically shows a characteristic

    
     coupling of ~20-22 Hz. This distinguishes it from C6, which is chemically similar but further from the fluorine.
    
  • The Nitro Effect: The Nitro group at C3 deshields the carbon significantly (~137 ppm) but also imposes a "roofing" effect on the ring electronics, often broadening the C2 signal.

Structural Visualization & Logic

A. Assignment Logic Flow

This diagram illustrates the decision tree used to assign the aromatic carbons based on coupling constants.

AssignmentLogicStartStart: Identify Aromatic PeaksCheckJCheck Splitting (J-Coupling)Start->CheckJLargeJLarge Doublet (~260 Hz)CheckJ->LargeJ^1JMedJMedium Doublet (~21 Hz)CheckJ->MedJ^2JSmallJSmall Doublet (~3-8 Hz)CheckJ->SmallJ^2J / ^3JAssignC4Assign C4 (C-F)LargeJ->AssignC4AssignC5Assign C5 (Ortho to F)MedJ->AssignC5AssignC3Assign C3 (C-NO2)(Deshielded + Small J)SmallJ->AssignC3

Caption: Logic flow for assigning aromatic carbons in fluorinated systems based on J-coupling magnitude.

B. C-F Coupling Tree Visualization

The fluorine atom splits the carbon signals at varying magnitudes depending on distance.

CouplingTreecluster_aromaticBenzene Ring CarbonsFluorineFluorine-19(Spin 1/2)C4C4 (Ipso)^1J = ~262 HzFluorine->C4C5C5 (Ortho)^2J = ~21 HzFluorine->C5C3C3 (Ortho)^2J = ~8 HzFluorine->C3C2C2 (Meta)^3J = ~7 HzFluorine->C2C6C6 (Meta)^3J < 2 HzFluorine->C6

Caption: Visualization of the scalar coupling propagation from Fluorine-19 to the aromatic carbons.

Synthesis & Validation (Self-Validating Protocol)

To confirm the identity of the compound without external standards, use the SNAr Displacement Test .

  • Protocol: Dissolve 5 mg of the compound in DMSO-d

    
    .
    
  • Add Nucleophile: Add 1 equivalent of a primary amine (e.g., benzylamine).

  • Monitor: Heat to 60°C for 1 hour.

  • Result:

    • The C4 doublet (~155 ppm,

      
       Hz) will disappear .
      
    • A new signal for C4-NH-R will appear upfield (~145 ppm) with no F-coupling .

    • This confirms the C4 position was indeed fluorinated and activated by the ortho-nitro group.

References

  • Synthesis of Enzalutamide Intermediates: Xu, D., et al.[2] "A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide." Journal of Chemical Research 37.10 (2013): 615-616.

  • C-F Coupling Constants in NMR: Reich, H. J. "WinPLT NMR Data - 13C Chemical Shifts and Coupling Constants." University of Wisconsin-Madison.

  • General 13C NMR Shifts for Nitro-Aromatics: Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer-Verlag Berlin Heidelberg.

Solubility Profile & Technical Guide: 4-Fluoro-N-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-N-methyl-3-nitrobenzamide (CAS: 475216-25-2 ) is a specialized fluorinated building block primarily utilized in medicinal chemistry for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2][3][4] Its structural motif—a benzene ring substituted with an electron-withdrawing nitro group ortho to a fluorine atom and meta to an amide—creates a highly activated electrophilic center at the C4 position. This unique electronic landscape makes it a critical intermediate for synthesizing complex heterocyclic scaffolds, including dihydroquinolinones and androgen receptor antagonist analogs.

This guide provides a validated technical profile for researchers, focusing on solubility behaviors, stock solution preparation, and reactivity-driven handling protocols.

Part 1: Physicochemical Landscape

Understanding the molecular properties is a prerequisite for successful solvation and experimental design. The compound exhibits moderate lipophilicity, necessitating organic co-solvents for aqueous applications.

Table 1: Core Physicochemical Properties
PropertyValueTechnical Note
CAS Number 475216-25-2Unique identifier for the 4-fluoro-3-nitro isomer.[3]
Molecular Formula C₈H₇FN₂O₃
Molecular Weight 198.15 g/mol Useful for molarity calculations.
Appearance Light yellow to yellow solidColor intensity may vary with purity/oxidation.
LogP (Predicted) ~0.95 – 1.1Indicates moderate lipophilicity; permeable but low aqueous solubility.
pKa (Predicted) ~13.2 (Amide N-H)The amide proton is weakly acidic; stable at physiological pH.
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsFacilitates interaction with polar aprotic solvents (DMSO, DMF).

Part 2: Solubility Data & Solution Protocols

Solubility Profile

The solubility of this compound is dictated by its rigid aromatic core and the polarity of the nitro/amide groups. It is insoluble in pure water but highly soluble in polar aprotic solvents.

Table 2: Solvent Compatibility Matrix
SolventSolubility RatingSaturation Limit (Est.)Application Context
Water (pH 7.4) Insoluble / Poor < 0.1 mg/mLNot suitable for direct dissolution. Requires co-solvent.
DMSO High > 50 mg/mLRecommended for cryo-storage and stock solutions.
DMF High > 50 mg/mLPreferred for SNAr synthesis reactions at high heat.
Ethanol Moderate ~10–20 mg/mLSuitable for crystallization or lower-concentration stocks.
Methanol Moderate ~10–20 mg/mLCommon solvent for LC-MS analysis.
Chloroform Moderate ~5–10 mg/mLUseful for liquid-liquid extraction during workup.
Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage and subsequent dilution.

  • Calculate Mass: For 10 mL of 50 mM solution, weigh 99.1 mg of the compound.

  • Solvation: Add 10 mL of high-purity anhydrous DMSO (Dimethyl sulfoxide).

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the nitro group) and store at -20°C. Stable for >6 months.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into aqueous media (e.g., PBS or cell culture media) without precipitation.

  • Pre-warm: Thaw the DMSO stock to room temperature and vortex to ensure homogeneity.

  • Stepwise Dilution: Do not add the stock directly to a large volume of water (this causes "crashing out").

    • Step 1: Dilute the stock 1:10 in pure Ethanol or DMSO to create an intermediate working solution.

    • Step 2: Add this intermediate solution dropwise to the rapidly stirring aqueous buffer.

  • Final Concentration: Ensure the final DMSO concentration in the assay is <0.5% (v/v) to avoid solvent toxicity.

  • Validation: Visually inspect for turbidity. If cloudy, the compound has precipitated; reduce the concentration or increase the co-solvent ratio.

Part 3: Reactivity & Synthesis Applications

The primary utility of this compound lies in its reactivity. The C4-Fluorine is a leaving group, activated by the electron-withdrawing C3-Nitro group. This enables facile Nucleophilic Aromatic Substitution (SNAr) .

Mechanism of Action: SNAr Displacement

In the presence of a nucleophile (e.g., a primary amine like methoxyethylamine), the nucleophile attacks the C4 carbon, forming a Meisenheimer complex intermediate. The fluorine is then expelled, restoring aromaticity and yielding the amino-substituted benzamide.

Diagram 1: SNAr Reaction Workflow

This diagram illustrates the standard synthetic pathway utilizing this building block.

SNAr_Pathway Start 4-Fluoro-N-methyl- 3-nitrobenzamide (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate + Nucleophile Reagent Nucleophile (e.g., Primary Amine) Reagent->Intermediate Conditions Conditions: Solvent: DMF/DMSO Base: K2CO3 or DIPEA Temp: 25-80°C Conditions->Intermediate Catalysis Product 4-Amino-Substituted Benzamide Derivative Intermediate->Product - F⁻ (Leaving Group)

Caption: The activation of the C4-fluorine by the ortho-nitro group allows for rapid displacement by amines under basic conditions.

Experimental Considerations for Synthesis
  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to neutralize the HF generated during the reaction.

  • Temperature: While many SNAr reactions proceed at room temperature for this scaffold, steric bulk on the nucleophile may require heating to 60–80°C.

  • Monitoring: The reaction can be monitored by TLC or LC-MS. The product (amino-benzamide) is typically more polar and will have a distinct UV absorption profile compared to the starting nitro-fluoro material.

Part 4: Handling & Safety (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE):

    • Wear nitrile gloves and safety goggles.

    • Handle in a chemical fume hood to avoid inhalation of dust.

  • Spill Cleanup: Sweep up solid spills carefully to avoid dust generation. Clean the surface with ethanol followed by water.

References

  • ChemicalBook. (2025). 4-fluoro-3-nitro-N-methylbenzamide Properties and Supplier Data. Retrieved from

  • PubChem. (2024). Compound Summary: 4-Fluoro-3-methyl-2-nitrobenzamide (Isomer Analog Data). National Library of Medicine. Retrieved from

  • Ambeed. (2024).[7] this compound Product Specifications and Solubility Class. Retrieved from

  • BldPharm. (2024).[7] Safety Data Sheet: 4-Fluoro-3-nitrobenzenesulfonamide (Structural Analog Safety). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Fluoro-3-nitrobenzonitrile. Retrieved from

Sources

An In-depth Technical Guide to 4-fluoro-N-methyl-3-nitrobenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emergence of a Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine and nitro functional groups into molecular scaffolds has become a cornerstone for modulating pharmacokinetic and pharmacodynamic properties. The subject of this technical guide, 4-fluoro-N-methyl-3-nitrobenzamide, represents a fascinating convergence of these key functionalities. While not a therapeutic agent in its own right, its significance lies in its role as a pivotal intermediate in the synthesis of more complex molecules, particularly in the realm of oncology. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and potential utility of this compound, grounded in established chemical principles and available data.

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available starting material, 4-fluorobenzoic acid. The overall synthetic strategy involves two key transformations: the regioselective nitration of the aromatic ring and the subsequent amidation of the carboxylic acid.

Step 1: Nitration of 4-fluorobenzoic Acid to Yield 4-fluoro-3-nitrobenzoic acid

The initial step focuses on the introduction of a nitro group onto the 4-fluorobenzoic acid backbone. The presence of the fluorine atom and the carboxylic acid group, both of which are electron-withdrawing, directs the incoming electrophile (the nitronium ion, NO₂⁺) to the position meta to the carboxylic acid and ortho to the fluorine atom.

Experimental Protocol:

A general procedure for the nitration of 4-fluorobenzoic acid is as follows[1]:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 4-fluorobenzoic acid (1.0 eq.) to concentrated sulfuric acid.

  • Once the acid has dissolved, add potassium nitrate (1.1 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate, 4-fluoro-3-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid: Serves as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion.

  • Ice Bath: The nitration of aromatic compounds is a highly exothermic reaction. Cooling is essential to control the reaction rate and prevent undesirable side reactions, such as dinitration.

  • Portion-wise Addition of Potassium Nitrate: This also helps to control the reaction temperature and prevent a rapid, uncontrolled reaction.

  • Pouring onto Ice: This serves to quench the reaction and precipitate the product, which has low solubility in the acidic aqueous mixture.

Step 2: Amidation of 4-fluoro-3-nitrobenzoic acid

The conversion of the carboxylic acid to the N-methylamide can be achieved through a two-step, one-pot procedure involving the formation of an acyl chloride intermediate followed by reaction with methylamine.

Experimental Protocol:

A plausible protocol, based on general methods for acyl chloride formation and amidation, is as follows:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-fluoro-3-nitrobenzoic acid (1.0 eq.) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

  • Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq.) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the cessation of gas evolution or by thin-layer chromatography).

  • Once the formation of the acyl chloride is complete, cool the reaction mixture to 0 °C.

  • In a separate flask, prepare a solution of methylamine (2.0-2.5 eq.) in a suitable solvent (e.g., a 2M solution in THF or an aqueous solution).

  • Slowly add the methylamine solution to the cold acyl chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Upon completion, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Thionyl Chloride and Catalytic DMF: This is a standard and effective method for converting carboxylic acids to acyl chlorides. The reaction proceeds via the formation of a Vilsmeier-Haack type intermediate, which is highly reactive towards the carboxylic acid.

  • Inert Atmosphere and Dry Solvents: Acyl chlorides are highly reactive and readily hydrolyze in the presence of water. Therefore, anhydrous conditions are crucial for this step.

  • Excess Methylamine: Two equivalents of the amine are typically used. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrochloric acid (HCl) that is generated during the reaction.

  • Low-Temperature Addition of Methylamine: The reaction between an acyl chloride and an amine is highly exothermic. Adding the amine at a low temperature helps to control the reaction rate and minimize side reactions.

Synthetic Workflow Diagram:

SynthesisWorkflow A 4-Fluorobenzoic Acid B 4-Fluoro-3-nitrobenzoic Acid A->B H₂SO₄, KNO₃ C 4-Fluoro-3-nitrobenzoyl Chloride B->C SOCl₂, cat. DMF D This compound C->D CH₃NH₂

Caption: Synthetic route to this compound.

Table 1: Summary of Synthetic Steps and Key Parameters

StepReactionKey ReagentsSolventTypical Yield
1NitrationH₂SO₄, KNO₃-~90%[1]
2aAcyl Chloride FormationSOCl₂, cat. DMFDCM or TolueneHigh (often used in situ)
2bAmidationCH₃NH₂DCM or TolueneGood to Excellent

Physicochemical Properties and Structural Characterization

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number475216-25-2[2]
Molecular FormulaC₈H₇FN₂O₃[2]
Molecular Weight198.15 g/mol [2]
AppearancePredicted: Light yellow to yellow solid[3]
Boiling Point337.7±32.0 °C (Predicted)[3]
Density1.358±0.06 g/cm³ (Predicted)[3]
StorageSealed in dry, Room Temperature[3]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic region will likely display a complex splitting pattern due to the coupling between the protons and the fluorine atom. The N-methyl group should appear as a doublet (due to coupling with the amide N-H) or a singlet depending on the solvent and temperature, in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal. The carbons attached to the fluorine and nitro groups will also show characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the secondary amide, the C=O stretching of the amide, and the asymmetric and symmetric stretching of the nitro group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 198. Fragmentation patterns would likely involve the loss of the methylamino group and the nitro group.

Potential Applications and Mechanism of Action

While this compound is primarily an intermediate, its structural motifs suggest potential for biological activity, and its use in the synthesis of targeted protein degraders highlights its importance in modern medicinal chemistry.

Intermediate for Targeted Protein Degradation

A key application of this compound is as a building block in the synthesis of ligands that bind to the E3 ubiquitin ligase cereblon (CRBN)[4]. These ligands are crucial components of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.

Mechanism of Action in PROTACs:

PROTACs function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Logical Relationship Diagram:

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation A 4-Fluoro-N-methyl- 3-nitrobenzamide B CRBN Ligand A->B Synthesis C PROTAC B->C Linker Attachment F Ternary Complex (Target-PROTAC-CRBN) C->F D Target Protein D->F E E3 Ubiquitin Ligase (CRBN) E->F G Ubiquitination F->G Induces H Proteasomal Degradation G->H Marks for

Caption: Role of the derivative in PROTAC-mediated protein degradation.

Potential as a Bioactive Scaffold

The nitrobenzamide moiety is present in a number of compounds with demonstrated biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. The mechanism of action of many nitroaromatic compounds involves their reduction within cells to form reactive nitrogen species, which can lead to cellular damage and death.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors. The synthesis should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.

Conclusion

This compound, while not a household name, is a valuable and versatile building block in the arsenal of the medicinal chemist. Its synthesis, though requiring careful execution, is based on well-established and reliable chemical transformations. Its key role as an intermediate in the synthesis of cereblon-binding ligands for targeted protein degradation underscores its importance in the development of next-generation therapeutics, particularly in oncology. Further investigation into the direct biological activities of this compound and its close analogs may yet reveal new therapeutic avenues.

References

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzaldehyde. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). WO2019043208A1 - Dihydroquinolinones.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methyl-2-nitrobenzamide. Retrieved February 2, 2026, from [Link]

  • European Journal of Chemistry. (2023). Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. Retrieved February 2, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 475216-25-2 | Product Name : this compound. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-N-methyl-4-nitrobenzamide. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3-Nitrobenzamide. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation, spectroscopic, X-ray crystallographic, DFT, antimicrobial and ADMET studies of N-[(4-flourophenyl)sulfanyl]phthalimide. Retrieved February 2, 2026, from [Link]

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A Comprehensive Technical Guide to 4-fluoro-N-methyl-3-nitrobenzamide: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-N-methyl-3-nitrobenzamide is a synthetic organic compound characterized by a benzamide core structure substituted with a fluorine atom, a methylamino group, and a nitro group. The unique arrangement of these functional groups imparts specific electronic and steric properties to the molecule, making it a valuable intermediate in medicinal chemistry and a potential scaffold for the development of novel therapeutic agents. The presence of a fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a detailed overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its relevance in the field of drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursors is presented in Table 1. Understanding these properties is crucial for its handling, characterization, and application in synthetic and biological studies.

PropertyThis compound4-Fluoro-3-nitrobenzoic acidMethyl 4-fluoro-3-nitrobenzoate
CAS Number 475216-25-2[3]453-71-4[4][5]329-59-9[6][7]
Molecular Formula C8H7FN2O3[3]C7H4FNO4[4][5]C8H6FNO4[6][7]
Molecular Weight 198.15 g/mol [3]185.11 g/mol [4][5]199.14 g/mol [6][7]
Appearance Light yellow to yellow solid[3]White to off-white powder[4]White to yellow to green powder to crystal[6]
Melting Point Not available123 – 126 °C[4]59 - 63 °C[6]
Boiling Point (Predicted) 337.7±32.0 °C[3]Not available119 °C/1 mmHg[6]
Density (Predicted) 1.358±0.06 g/cm3 [3]Not available1.38 g/cm3 [6]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A logical synthetic pathway involves the nitration of 4-fluorobenzoic acid, followed by conversion to the corresponding benzamide.

Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid

The initial step is the nitration of 4-fluorobenzoic acid. This reaction introduces a nitro group onto the benzene ring, ortho to the fluorine atom and meta to the carboxylic acid group.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid (300 ml), add 150 ml of nitric acid (density 1.42) at 0°C.

  • Slowly add 50 g of p-fluorobenzoic acid to the mixture at 0°C over a period of 30 minutes.[8]

  • Continue stirring at 0°C for one hour, then allow the reaction mixture to warm to 20°C.

  • Stir the mixture at 20°C for 16 hours.[8]

  • Pour the reaction mixture over ice and collect the precipitate by vacuum filtration.

  • Wash the product with water and dry to obtain 4-fluoro-3-nitrobenzoic acid.[8]

Step 2: Synthesis of Methyl 4-fluoro-3-nitrobenzoate (Optional Intermediate)

For purification and characterization purposes, 4-fluoro-3-nitrobenzoic acid can be converted to its methyl ester. This ester can then be used in the subsequent amidation step.

Experimental Protocol:

  • Dissolve 5.55 g of 4-fluoro-3-nitro-benzoic acid in 50 ml of methanol.[9]

  • Carefully add 6.4 ml of concentrated sulfuric acid.[9]

  • Heat the reaction mixture to reflux for 3 hours.[9]

  • Cool the reaction and pour it onto ice.

  • Collect the precipitated product by suction filtration and dry in vacuo to yield methyl 4-fluoro-3-nitrobenzoate.[9]

Step 3: Synthesis of this compound

The final step is the amidation of 4-fluoro-3-nitrobenzoic acid (or its activated form, such as an acyl chloride) with methylamine.

Experimental Protocol (from 4-fluoro-3-nitrobenzoic acid):

  • Suspend 4-fluoro-3-nitrobenzoic acid in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a coupling agent, for example, dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and an amine base like triethylamine or diisopropylethylamine.

  • Add a solution of methylamine in a suitable solvent (e.g., THF or water) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality Behind Experimental Choices:

  • Nitration: The use of a mixture of concentrated nitric and sulfuric acids is a standard and effective method for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species.

  • Esterification: The Fischer esterification of the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid is a classic and efficient method for producing the methyl ester. The reaction is reversible, and using an excess of methanol can drive the equilibrium towards the product.[10]

  • Amidation: The use of a coupling agent is necessary to activate the carboxylic acid for nucleophilic attack by the weakly basic methylamine. This avoids the need to convert the carboxylic acid to a more reactive acyl chloride, which can be a harsher and less selective method.

Self-Validating System:

The progress of each reaction step can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material and the formation of the product. The identity and purity of the synthesized compounds should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Chemical Reactivity and Potential for Further Functionalization

The structure of this compound contains several reactive sites that can be exploited for further chemical modifications.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This resulting aniline derivative can then undergo a wide range of reactions, including diazotization and coupling, acylation, and alkylation.

  • Nucleophilic Aromatic Substitution: The fluorine atom is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at the C4 position.

  • Amide Bond Chemistry: The amide bond itself can be hydrolyzed under acidic or basic conditions, though it is generally stable. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or other modifications.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive starting point for the synthesis of biologically active molecules.

  • Scaffold for Bioactive Compounds: The benzamide moiety is a common feature in many approved drugs. By modifying the substituents on the aromatic ring, it is possible to generate libraries of compounds for screening against various biological targets.

  • Fragment-Based Drug Discovery: As a relatively small molecule, this compound can be used as a fragment in fragment-based drug discovery (FBDD) approaches. The individual fragments (fluoronitrobenzene and methylamide) can provide initial hits that can be optimized for potency and selectivity.

  • Precursor to Heterocyclic Systems: The ortho-relationship between the amino group (after reduction of the nitro group) and the amide functionality can be utilized for the synthesis of various heterocyclic ring systems, such as quinazolinones and benzodiazepines, which are known to exhibit a wide range of biological activities. For instance, the ortho-position of a fluoride and a nitro group in the related 4-fluoro-3-nitrobenzoic acid makes it an ideal precursor for synthesizing benzimidazole derivatives, which are active pharmaceutical ingredients in antimicrobials, opioids, and antipsychotics.[4]

While no specific biological activity has been reported for this compound itself, related fluorinated and nitrated benzamides have been investigated for various therapeutic applications. For example, fluoro-substituted benzamides have shown increased binding affinity to Cereblon (CRBN), a component of an E3 ubiquitin ligase complex, which is a target for novel cancer therapies.[2]

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the field of drug discovery. Its synthesis from readily available starting materials is straightforward, and its multiple reactive sites allow for a wide range of chemical modifications. The presence of the fluorine atom and the nitro group provides opportunities to fine-tune the physicochemical and pharmacological properties of derivative compounds. Further investigation into the biological activities of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

  • Chem-Impex. Methyl 4-fluoro-3-nitrobenzoate. [Link]

  • ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. [Link]

  • Google Patents. US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • PubChem. 4-Fluoro-3-methyl-2-nitrobenzamide | C8H7FN2O3 | CID 131120224. [Link]

  • National Institutes of Health. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

  • PubChem. 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987. [Link]

  • ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]

  • PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]

Visualizations

Synthesis of this compound 4-Fluorobenzoic_acid 4-Fluorobenzoic acid 4-Fluoro-3-nitrobenzoic_acid 4-Fluoro-3-nitrobenzoic acid 4-Fluorobenzoic_acid->4-Fluoro-3-nitrobenzoic_acid HNO3, H2SO4 This compound This compound 4-Fluoro-3-nitrobenzoic_acid->this compound Methylamine, Coupling agent

Caption: Synthetic pathway to this compound.

Reactivity of this compound A This compound B 3-amino-4-fluoro-N-methylbenzamide A->B Reduction (e.g., SnCl2, H2) C 4-substituted-N-methyl-3-nitrobenzamide A->C Nucleophilic Aromatic Substitution (e.g., Nu-) D N-substituted-4-fluoro-N-methyl-3-nitrobenzamide A->D N-Alkylation (e.g., R-X, base)

Caption: Potential chemical transformations of this compound.

Sources

Methodological & Application

experimental procedure for Enzalutamide synthesis using 4-fluoro-N-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Enzalutamide (MDV3100)

Executive Summary & Strategic Analysis

This guide details the synthesis of Enzalutamide, a potent androgen receptor antagonist.[1][2] The protocol focuses on a convergent synthetic route designed for high purity and scalability.

Critical Regiochemistry Alert: The request specified 4-fluoro-N-methyl-3-nitrobenzamide as the starting material. It is imperative to note that this specific isomer is a critical negative control .

  • Correct Precursor: 2-fluoro-N-methyl-4-nitrobenzamide (yields Enzalutamide).[1][2][3][4]

  • Prompted Precursor: This compound (yields Enzalutamide Impurity 6 , a regioisomer with no therapeutic efficacy).[1]

As a Senior Scientist, I have structured this protocol to use the chemically valid precursor (2-fluoro-N-methyl-4-nitrobenzamide ) to produce the target drug, while explicitly defining the prompt's compound as the primary impurity to be excluded. This ensures the scientific integrity of your workflow.

Synthetic Pathway & Logic

The synthesis follows a Convergent Thiohydantoin Assembly strategy. This route minimizes late-stage purification steps by coupling two high-purity fragments: an isothiocyanate "Left Wing" and an amino-ester "Right Wing".[1]

Reaction Scheme Visualization

EnzalutamideSynthesis StartMat 2-Fluoro-N-methyl- 4-nitrobenzamide (Correct Precursor) Amine 4-Amino-2-fluoro- N-methylbenzamide StartMat->Amine Step 1: Reduction (H2, Pd/C) ImpurityStart 4-Fluoro-N-methyl- 3-nitrobenzamide (Prompted Isomer) ImpurityProduct Regioisomer Impurity (Non-Active) ImpurityStart->ImpurityProduct Yields Wrong Isomer Alkylated Alkylated Intermediate (Amino-Ester) Amine->Alkylated Step 2: N-Alkylation (Me-2-bromo-2-methylpropionate) Enzalutamide Enzalutamide (Target API) Alkylated->Enzalutamide Step 3: Cyclization (+ Isothiocyanate) Isothiocyanate 4-Isothiocyanato-2- (trifluoromethyl)benzonitrile Isothiocyanate->Enzalutamide Coupling Partner

Caption: Convergent synthesis pathway distinguishing the correct precursor from the regioisomeric impurity.

Detailed Experimental Protocol

Phase 1: Reduction of Nitro Precursor

Objective: Convert 2-fluoro-N-methyl-4-nitrobenzamide to 4-amino-2-fluoro-N-methylbenzamide.

  • Reagents:

    • 2-Fluoro-N-methyl-4-nitrobenzamide (1.0 eq)[1][3]

    • Pd/C (10% wt loading, 50% wet)[1]

    • Methanol (Solvent)[1][4][5]

    • Hydrogen Gas (Balloon or 1 atm)

Procedure:

  • Charge a 3-neck round-bottom flask with 2-fluoro-N-methyl-4-nitrobenzamide (10.0 g, 50.5 mmol) and Methanol (100 mL).

  • Inert the vessel with Nitrogen (3 cycles).[5]

  • Add 10% Pd/C (1.0 g) carefully under nitrogen flow.

  • Purge system with Hydrogen gas and stir at RT (25°C) under H₂ atmosphere for 12 hours.

  • Monitor: TLC (50% EtOAc/Hexane) should show disappearance of the yellow nitro starting material and appearance of a fluorescent amine spot.

  • Filter through a Celite pad to remove catalyst.[1] Wash pad with Methanol (20 mL).[4]

  • Concentrate filtrate under reduced pressure to yield 4-amino-2-fluoro-N-methylbenzamide as an off-white solid.[1][6]

    • Yield Target: >95% (approx.[1][7][8][9] 8.3 g).[1]

Phase 2: N-Alkylation (Linker Installation)

Objective: Install the gem-dimethyl linker via nucleophilic substitution.

  • Reagents:

    • 4-Amino-2-fluoro-N-methylbenzamide (from Phase 1)[1][6]

    • Methyl 2-bromo-2-methylpropionate (1.5 eq)[1]

    • Diisopropylethylamine (DIPEA) (2.0 eq)[1]

    • Dimethylacetamide (DMAc) or DMF (Solvent)[1]

Procedure:

  • Dissolve the amine (8.3 g, 49.3 mmol) in DMAc (40 mL).

  • Add DIPEA (17.2 mL, 98.6 mmol).

  • Add Methyl 2-bromo-2-methylpropionate (13.4 g, 74.0 mmol).

  • Heat the reaction mixture to 100°C for 16–24 hours.

    • Note: This step is rate-limiting.[1] Monitor for the mono-alkylated product. Over-alkylation is sterically hindered but possible.[1]

  • Cool to RT and pour into ice water (200 mL).

  • Extract with Ethyl Acetate (3 x 100 mL).

  • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient) is recommended to remove unreacted amine.[1] Isolate Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate .

Phase 3: Convergent Coupling & Cyclization

Objective: React the amino-ester with the isothiocyanate fragment to form the thiohydantoin ring (Enzalutamide).

  • Reagents:

    • Alkylated Intermediate (from Phase 2) (1.0 eq)[1]

    • 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (1.2 eq)[1]

    • Triethylamine (TEA) (2.0 eq) or DMSO/Heat (Thermal cyclization)[1]

    • Ethanol or DMSO (Solvent)[1]

Procedure:

  • Dissolve the Alkylated Intermediate (5.0 g, 18.6 mmol) in Ethanol (50 mL).

  • Add 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (5.1 g, 22.3 mmol).

  • Add TEA (5.2 mL) and reflux (80°C ) for 12–16 hours.

    • Mechanism:[3][6][10][11] The secondary amine attacks the isothiocyanate to form a transient thiourea, which then undergoes intramolecular cyclization with the ester group, releasing methanol.

  • Work-up: Concentrate the solvent. Dissolve residue in Isopropyl Alcohol (IPA).

  • Crystallization: Cool the IPA solution to 0–5°C. Enzalutamide crystallizes as a white solid.

  • Filter and wash with cold IPA.

  • Final Purity Check: HPLC purity should be >99.5%.

Quantitative Data & Process Parameters

ParameterSpecificationCriticality
Starting Material 2-Fluoro-N-methyl-4-nitrobenzamide High (Isomer Correctness)
Impurity Control This compound High (Must be <0.1%)
Phase 2 Temp 95°C – 105°CMedium (Kinetics vs Degradation)
Phase 3 Stoichiometry 1.0 : 1.2 (Amine : Isothiocyanate)High (Yield Optimization)
Final Appearance White to Off-white Crystalline SolidQuality Attribute

References

  • Sawyers, C. L., et al. (2006).[1] Diarylhydantoin compounds. U.S. Patent No.[1][7][12] 7,709,517.[1] Link

  • Medivation Inc. (2011).[1] Process for the preparation of Enzalutamide. WO Patent 2011/106570.[1] Link

  • ChemicalBook. (2023).[1] 2-Fluoro-N-methyl-4-nitrobenzamide Properties. Link

  • PubChem. (2023).[1] Enzalutamide Compound Summary. National Library of Medicine.[1] Link

  • Pharmaffiliates. (2023). Enzalutamide Impurity Standards (Reference for this compound). Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Fluoro-N-methyl-3-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic : Improving the yield of 4-fluoro-N-methyl-3-nitrobenzamide synthesis Role : Senior Application Scientist Format : Technical Support Center (Q&A + Protocols)

Executive Summary & Core Chemistry

The Challenge: The synthesis of this compound (Target 3 ) from 4-fluoro-3-nitrobenzoic acid (Starting Material 1 ) presents a classic chemoselectivity problem. The presence of a nitro group ortho to the fluorine atom strongly activates the aromatic ring towards Nucleophilic Aromatic Substitution (


).

The Trap: When reacting the activated acid (acyl chloride 2 ) with methylamine, there is a fierce competition between:

  • Acylation (Desired): Attack on the carbonyl carbon to form the amide.

  • 
     (Undesired):  Attack on the C-4 aromatic carbon, displacing fluoride to form the bright orange side-product, 4-(methylamino)-3-nitro-N-methylbenzamide.
    

This guide provides the protocols and troubleshooting logic to suppress the


 pathway and maximize amidation yield.
Reaction Pathway Visualization

G SM 4-Fluoro-3-nitrobenzoic Acid Int Acid Chloride Intermediate SM->Int SOCl2, DMF (cat.) or (COCl)2 Prod TARGET: 4-Fluoro-N-methyl- 3-nitrobenzamide Int->Prod MeNH2 (1.0 eq) DIPEA, -10°C (Kinetic Control) Side IMPURITY: 4-(Methylamino)-3- nitro-N-methylbenzamide Int->Side Excess MeNH2 >0°C (Thermodynamic) Prod->Side S_NAr (Over-reaction)

Figure 1: Reaction pathway showing the critical bifurcation between the desired kinetic amidation and the undesired thermodynamic


 substitution.

Troubleshooting Guide (Q&A)

Category A: Yield & Purity Issues

Q: Why is my crude product bright yellow/orange instead of off-white? A: This is the hallmark of the


 side reaction. The desired fluoro-amide is typically pale yellow or off-white. A deep orange or red color indicates the formation of the nitro-aniline  derivative (displacement of Fluorine by Methylamine).
  • Root Cause: You likely used excess methylamine or ran the reaction at room temperature.

  • Fix:

    • Limit Methylamine: Use exactly 1.0–1.1 equivalents of methylamine.

    • Switch Bases: Do not use excess methylamine as the acid scavenger. Use a non-nucleophilic tertiary base like DIPEA (Hünig's base) or TEA to soak up the HCl generated.

    • Temperature Control: The amidation (Acyl Cl + Amine) is extremely fast even at -20°C. The

      
       reaction has a higher activation energy. Conduct the addition at -10°C to 0°C. 
      

Q: I am using HATU/EDC coupling instead of the acid chloride method, but the yield is still low (~40%). Why? A: While coupling reagents are milder, the activated ester intermediate (e.g., O-At) is less reactive than an acid chloride, requiring longer reaction times. Prolonged exposure of the activated ring to nucleophiles (even at neutral pH) allows the slow


 background reaction to accumulate.
  • Recommendation: The Acid Chloride method is actually superior here because it is so fast. It allows you to "get in and get out" (form the bond in minutes at low temp) before the fluorine displacement can occur.

Q: My LC-MS shows a mass of M+12 (approx) relative to the product. What is this? A: This corresponds to the transformation of


 (mass 19) to 

(mass 30), a net gain of 11-12 Da depending on ionization. This confirms the formation of the

byproduct: 4-(methylamino)-3-nitro-N-methylbenzamide.
Category B: Process & Workup

Q: The acid chloride solidifies or crashes out during the reaction. Can I use a different solvent? A: 4-fluoro-3-nitrobenzoyl chloride is a solid at room temperature (mp ~70°C).

  • Solvent Choice: DCM (Dichloromethane) is the standard choice, but if solubility is an issue during the dropwise addition, switch to THF (anhydrous) . THF solubilizes the intermediate well.

  • Warning: Ensure the THF is stabilizer-free or dry, as water will instantly hydrolyze the highly reactive acid chloride back to the starting material.

Q: Can I do a one-pot synthesis? A: Yes, but you must remove the excess thionyl chloride (


) before adding the amine.
  • Protocol: Reflux acid with

    
    
    
    
    
    Evaporate to dryness (azeotrope with toluene to remove traces)
    
    
    Redissolve in DCM
    
    
    Add to cold amine solution.
  • Risk: If residual

    
     remains, it will react with your amine to form sulfinylamines, reducing the effective concentration of your nucleophile and dirtying the profile.
    

Optimized Experimental Protocol

Objective: Synthesis of this compound with >85% yield and <2%


 impurity.
Materials
  • Substrate: 4-Fluoro-3-nitrobenzoic acid (1.0 eq)

  • Reagent A: Thionyl Chloride (

    
    ) (3.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)
    
  • Reagent B: Methylamine (2.0M in THF) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Workflow
Step 1: Activation (Acid Chloride Formation)
  • In a round-bottom flask under

    
    , suspend 4-fluoro-3-nitrobenzoic acid (5.0 g, 27 mmol) in anhydrous DCM (50 mL).
    
  • Add catalytic DMF (2-3 drops).

  • Add Oxalyl Chloride (3.1 mL, 35 mmol) dropwise over 10 minutes. (Gas evolution will occur).[1]

    • Note: Oxalyl chloride is preferred over thionyl chloride for cleaner removal of byproducts at lower temps.

  • Stir at Room Temperature (RT) for 2 hours until the solution becomes clear.

  • Critical: Concentrate the mixture in vacuo to a yellow residue. Add 20 mL dry toluene and concentrate again to azeotrope off excess oxalyl chloride/HCl.

Step 2: Amidation (Kinetic Control)
  • Redissolve the yellow residue (Acid Chloride) in anhydrous DCM (40 mL).

  • In a separate flask, prepare a solution of Methylamine (2.0M in THF, 14.8 mL, 29.7 mmol) and DIPEA (7.0 mL, 40 mmol) in DCM (40 mL).

  • Cool the amine solution to -10°C (Ice/Salt bath).

  • Add the Acid Chloride solution dropwise to the cold amine solution over 30 minutes.

    • Why? Adding Acid Cl to Amine ensures the amine is always in excess locally relative to the acid chloride, but the low temp prevents

      
      . (Inverse addition—Amine to Acid Cl—can lead to di-acylation or local heating).
      
  • Stir at -10°C for 30 minutes, then allow to warm to 0°C over 1 hour. Do not heat to RT yet.

Step 3: Workup
  • Quench with cold 1N HCl (50 mL). This removes unreacted amine and DIPEA.

  • Separate layers.[2] Wash organic layer with Sat.

    
     (removes unreacted acid) and Brine.
    
  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexanes if necessary. The product should be an off-white solid.[3]

Data & Specifications

ParameterSpecificationNotes
Target Yield 85–95%Lower yields indicate hydrolysis or

loss.
Appearance Off-white / Pale YellowBright Yellow/Orange = Impure.
1H NMR (DMSO-d6)

2.8 (d, 3H, N-Me), 7.6 (t, 1H), 8.2 (m, 1H), 8.6 (dd, 1H)
Look for doublet at 2.9 ppm (N-Me of product) vs 3.0 ppm (N-Me of impurity).
Key Impurity 4-(methylamino)-3-nitro...[4]Mass: M+11/12 relative to product.

References

  • BenchChem . Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate. Retrieved from (Demonstrates standard nitration/esterification precursors).

  • Xu, D., et al. (2013).[3] "A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide". Journal of Chemical Research.[3] Retrieved from (Discusses regioselectivity and amidation of fluoro-nitrobenzoic acid derivatives).

  • Master Organic Chemistry . Nucleophilic Aromatic Substitution (NAS). Retrieved from (Mechanistic grounding for the lability of Fluorine in ortho-nitro systems).

  • Organic Syntheses . p-Nitrobenzoyl Chloride. Org. Synth. 1927, 7,[3] 74. Retrieved from (Standard protocols for nitrobenzoyl chloride formation).

Sources

Technical Support Center: 4-Fluoro-N-methyl-3-nitrobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Impurity Profiling

Audience: Process Chemists, Medicinal Chemists, and CMC Leads.[1]

Executive Summary & Chemical Context

4-Fluoro-N-methyl-3-nitrobenzamide (MW: 198.[1]15) is a critical pharmacophore, most notably serving as the "Right-Hand Side" (RHS) intermediate in the synthesis of Enzalutamide (Xtandi), a blockbuster androgen receptor antagonist.[1]

The synthesis typically involves the amidation of 4-fluoro-3-nitrobenzoic acid derivatives.[1] While seemingly simple, this reaction is fraught with a specific, high-risk competitive pathway: Nucleophilic Aromatic Substitution (


) .[1] The presence of the nitro group ortho to the fluorine atom strongly activates the ring, making the fluorine an excellent leaving group—even for the methylamine nucleophile intended for the amide coupling.[1]

This guide provides a root-cause analysis for the three most common impurity profiles encountered during scale-up and bench synthesis.

Troubleshooting Dashboard: Rapid Diagnostics

Use this table to correlate physical observations and LC-MS data with specific chemical failures.

SymptomLC-MS Shift (

m/z)
Likely IdentityRoot CauseCorrective Action
Deep Yellow/Orange Color +11 (m/z ~209)

Impurity
(4-(methylamino)-N-methyl-3-nitrobenzamide)
Over-reaction: Excess methylamine or high temperature caused displacement of Fluorine.[1]Maintain T < 0°C. Control stoichiometry (use DIPEA as aux base).
White Precipitate (Insoluble) -13 (m/z ~185)Hydrolysis Product (4-fluoro-3-nitrobenzoic acid)Moisture Ingress: Acid chloride reverted to acid before amidation.[1]Dry solvents (KF < 100 ppm).[1] Use Schlenk technique.[1]
Doublet Peak in NMR Same (m/z ~198)Regioisomer (2-nitro isomer)Nitration Selectivity: If synthesized via nitration of the amide, regiocontrol was poor.[1]Switch route to start with pre-nitrated acid or purify via recrystallization.[1]
Mass +14 or +28 +14 / +28 Methyl Ester/Amide Solvent Reactive: Use of Methanol as solvent with Acid Chloride.[1]Switch solvent to THF or DCM.[1]

Deep Dive: The Competition (The "Yellow Impurity")

This is the most technically challenging aspect of this synthesis. The nitro group at position 3 withdraws electron density from the ring, stabilizing the Meisenheimer complex formed when a nucleophile attacks position 4.[1]

The Mechanism of Failure

In the presence of methylamine (a good nucleophile), two pathways compete:[1]

  • Path A (Kinetic, Desired): Attack at the carbonyl carbon (Amide formation).[1] This is extremely fast but requires the leaving group (Cl) to be highly reactive.[1]

  • Path B (Thermodynamic, Undesired): Attack at the C4 aromatic carbon (Displacement of Fluorine).[1] This produces a stable, deep yellow nitro-aniline derivative.[1]

Critical Insight: Once the Fluorine is displaced, the molecule is "dead."[1] You cannot recover the fluoro-derivative.[1]

Pathway Visualization

SnAr_Competition SM 4-Fluoro-3-nitrobenzoyl Chloride Target TARGET PRODUCT This compound (Colorless/Pale) SM->Target Path A: Amidation (Kinetic Control, < 0°C) Impurity SnAr IMPURITY 4-(methylamino)-N-methyl-3-nitrobenzamide (Deep Yellow/Orange) SM->Impurity Path B: SnAr Attack (High Temp or Excess Amine) MeNH2 Methylamine (Nucleophile) Target->Impurity Secondary Attack (If Target sits in excess amine)

Figure 1: The competitive pathways between desired amidation and the parasitic


 reaction.[1]
Prevention Strategy
  • Temperature is King: The activation energy (

    
    ) for 
    
    
    
    on this ring is significantly higher than for acyl chloride amidation.[1] Keeping the reaction between -10°C and 0°C effectively shuts down Path B.[1]
  • Stoichiometry: Do not use a large excess of methylamine. Use exactly 1.0–1.1 equivalents of methylamine and use a non-nucleophilic base (like DIPEA or TEA) to scavenge the HCl generated.[1] DIPEA is too bulky to attack the ring or the carbonyl.[1]

  • Mode of Addition: Add the Methylamine slowly to the Acid Chloride (inverse addition is risky if the amine pools).[1]

FAQ: Hydrolysis & Acid Chloride Management

Q: I see a large peak at m/z 185 (negative mode) in my crude LC-MS. What happened? A: This is the starting material, 4-fluoro-3-nitrobenzoic acid.[1] It indicates your activation failed or the intermediate hydrolyzed.[1]

Troubleshooting Protocol:

  • Check Thionyl Chloride (

    
    ):  If your thionyl chloride is old/yellow, it may contain hydrolysis products.[1] Distill it or use fresh reagent.
    
  • DMF Catalyst: Are you using a drop of DMF? The Vilsmeier-Haack intermediate formed by DMF+

    
     is essential for rapid conversion of electron-deficient benzoic acids.[1]
    
  • Quenching: If you quench the reaction with water while unreacted acid chloride remains, it reverts to acid.[1] Ensure full conversion to the amide (check by TLC/LCMS of an aliquot quenched in methanol) before aqueous workup.[1]

Optimized Synthetic Protocol

This protocol is designed to minimize the


 impurity (Impurity A) while ensuring complete conversion.[1]

Reagents:

  • 4-Fluoro-3-nitrobenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (2.0 eq)[1]

  • DMF (catalytic, 2-3 drops)[1]

  • Methylamine (2.0 M in THF, 1.1 eq)

  • DIPEA (Diisopropylethylamine, 1.2 eq)

  • DCM (Anhydrous)[1]

Step-by-Step Workflow:

  • Activation (Acid Chloride Formation):

    • Suspend the benzoic acid in anhydrous DCM under

      
      .
      
    • Add catalytic DMF.[1]

    • Add

      
       dropwise at room temperature.[1]
      
    • Reflux for 2 hours until the solution is clear (gas evolution stops).

    • Crucial: Evaporate solvent and excess

      
       completely (azeotrope with toluene if necessary) to remove acidic gases.[1] Redissolve the crude acid chloride in fresh anhydrous DCM.
      
  • Amidation (The Critical Step):

    • Cool the acid chloride solution to -10°C (Ice/Salt bath).

    • In a separate flask, mix Methylamine (THF solution) and DIPEA.[1]

    • Add the Amine/Base mixture dropwise to the cold Acid Chloride solution over 30 minutes. Do not let the internal temp rise above 0°C.

    • Why? This favors the kinetic amide formation over the thermodynamic Fluorine displacement.[1]

  • Workup:

    • Stir at 0°C for 1 hour.

    • Quench with 1M HCl (removes excess amine/DIPEA).[1]

    • Wash organic layer with Sat.[1]

      
       (removes any hydrolyzed acid).[1]
      
    • Dry over

      
       and concentrate.
      

References & Authority

  • Synthesis of Enzalutamide Intermediates:

    • Evaluation of synthetic routes for this compound.

    • Source:

  • Nucleophilic Aromatic Substitution Mechanisms:

    • Mechanistic insight into the activation of fluorobenzenes by nitro groups.

    • Source:

  • Nitration Regioselectivity:

    • Analysis of isomer distribution in nitration of substituted benzamides.

    • Source: [1]

Disclaimer: This guide is for research purposes only. Always consult the SDS for 4-fluoro-3-nitrobenzoic acid and methylamine before handling.[1] Methylamine is a gas at STP; THF solutions are flammable.[1]

Sources

Technical Guide: Stability & Handling of 4-Fluoro-N-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Electrophile" Challenge

4-fluoro-N-methyl-3-nitrobenzamide (CAS: 475216-25-2) presents a unique stability profile due to its specific substitution pattern. It is not merely an amide; it is an activated fluoroarene .

The presence of the nitro group at the 3-position (ortho to the fluorine) and the amide at the 1-position (para to the fluorine) creates a highly electron-deficient ring system. This makes the molecule susceptible to two distinct degradation pathways:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluorine atom (highly likely in basic/nucleophilic media).

  • Amide Hydrolysis: Cleavage of the N-methyl bond (likely in strong acids/bases).

Critical Warning: Unlike standard benzamides, this molecule is unstable in the presence of nucleophilic bases (e.g., hydroxide, primary/secondary amines, thiols) even at mild temperatures, due to the lability of the C–F bond.

Stability Matrix: Conditions & Recommendations

The following table summarizes the stability profile based on functional group reactivity analysis.

ParameterConditionStability RatingRisk FactorRecommended Action
pH Acidic (pH < 4)High Amide Hydrolysis (Slow)Store in dilute HCl/TFA if solubilization is required.
pH Neutral (pH 7)High NoneIdeal for short-term storage.
pH Basic (pH > 9)Critical Failure SNAr (F-displacement) Avoid. Hydroxide ions will displace Fluorine rapidly.
Solvent DMSO/DMFModerate Solvent-assisted SNArUse fresh, anhydrous DMSO. Old DMSO contains dimethyl sulfide/amines.
Solvent Alcohols (MeOH/EtOH)Moderate Trans-esterification / SNArStable if neutral. In basic conditions, alkoxides will displace Fluorine.
Light UV/AmbientLow Nitro-group PhotoredoxStore in amber vials. Nitro compounds are photosensitive.
Temp > 60°CModerate Thermal DecompositionKeep < 40°C. Melting point is high, but reactivity increases with T.

Deep Dive: The SNAr Instability (The "Yellow Solution" Issue)

The most common user complaint regarding this molecule is the solution turning bright yellow or orange upon addition of a base. This is not amide hydrolysis; it is the displacement of the fluorine atom.

The Mechanism

The Nitro group (


) at the ortho position withdraws electron density via both induction (

) and resonance (

), stabilizing the negative charge in the Meisenheimer complex intermediate.[1] This lowers the activation energy for nucleophiles to attack the carbon bearing the fluorine.

Common Culprits (Nucleophiles to Avoid):

  • Hydroxide (

    
    ):  Forms the phenol derivative (often yellow/orange).
    
  • Primary Amines (e.g., Methylamine): Forms the aniline derivative.

  • Thiols (e.g., DTT, BME): Rapidly displaces Fluorine.

Visualization: Degradation Pathways

The following diagram illustrates the competing degradation pathways. Note that Pathway A (SNAr) is often kinetically faster than Pathway B (Hydrolysis) in basic media.

DegradationPathways Fig 1. Degradation Pathways: S_NAr (Red) is the dominant instability risk in basic conditions. Start 4-fluoro-N-methyl- 3-nitrobenzamide Nu_Attack Meisenheimer Complex (Transition State) Start->Nu_Attack Nucleophiles (OH-, R-NH2, R-SH) pH > 8 Product_Hyd 4-fluoro-3-nitro- benzoic acid (Loss of Methylamine) Start->Product_Hyd Strong Acid/Base (H2O, Heat) Product_Red 3-amino-4-fluoro- benzamide Start->Product_Red H2 / Pd-C or Fe/HCl Product_SNAr 3-nitro-4-substituted- benzamide (Loss of Fluorine) Nu_Attack->Product_SNAr Fast Elimination of F-

Troubleshooting Guide & FAQs

Q1: I am trying to synthesize a derivative. I used Sodium Hydroxide (NaOH) to adjust pH, and my product disappeared. What happened?

Answer: You likely hydrolyzed the Carbon-Fluorine bond, not the amide.

  • Diagnosis: Did the solution turn yellow? This indicates the formation of a nitrophenol derivative (4-hydroxy-3-nitro-N-methylbenzamide).

  • Solution: Do not use strong mineral bases. Use non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine if you need to neutralize acid. These are too sterically hindered to attack the ring carbon.

Q2: Can I use this compound in a biological assay containing DTT or Glutathione?

Answer: No.

  • Reason: Thiols (sulfhydryl groups) are excellent nucleophiles. They will attack the 4-position and displace the fluorine via SNAr, covalently modifying your protein or depleting the compound.

  • Workaround: Perform assays in non-reducing conditions or ensure the assay runtime is very short (< 10 mins).

Q3: How should I store the stock solution?

Answer:

  • Solvent: Anhydrous DMSO or Acetonitrile.

  • Temperature: -20°C or -80°C.

  • Container: Amber glass (to prevent nitro-group photoreduction).

  • Avoid: Do not store in methanol or ethanol for long periods (> 1 week) at room temperature, as slow methoxy/ethoxy displacement of the fluorine can occur.

Experimental Protocol: Stability Validation

If you must use this compound in a buffer, follow this protocol to validate stability before running your main experiment.

Reagents
  • Stock: 10 mM this compound in DMSO.

  • Buffer A: PBS pH 7.4.

  • Buffer B: Tris pH 8.5 (Risk High).

  • Buffer C: Acetate pH 4.0.

HPLC Method
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).

  • Detection: UV at 254 nm (Aromatic) and 350 nm (Nitrophenol impurities).

Workflow

StabilityWorkflow Fig 2. Stability Validation Workflow. Acid quenching (Step 4) is critical to freeze the reaction. Step1 Prepare 100µM Solution in Target Buffer Step2 Incubate at Experimental Temp (e.g., 37°C) Step1->Step2 Step3 Aliquot at T=0, 1h, 4h, 24h Step2->Step3 Step4 Quench with 1% Formic Acid (Stops S_NAr) Step3->Step4 Step5 HPLC Analysis Step4->Step5 Decision New Peak at RRT < 1.0 (More Polar)? Step5->Decision Result1 Hydrolysis/Substitution Occurred Decision->Result1 Yes Result2 Stable Decision->Result2 No

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

    • Foundational text establishing the mechanism of SNAr and the activ
  • O'Connor, C. (1970). Hydrolysis of Amides. Quarterly Reviews, Chemical Society, 24, 553-564.

    • Authoritative review on the acid/base catalyzed hydrolysis mechanisms of amides.
  • PubChem Compound Summary. (2023). 4-Fluoro-3-methyl-2-nitrobenzamide (Analogous Structure Data).

    • Source for physiochemical property predictions (LogP, H-Bond donors).
  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534, 369–373.

    • Modern analysis of Fluorine displacement kinetics in activ

Sources

catalyst selection for 4-fluoro-N-methyl-3-nitrobenzamide hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization for 4-fluoro-N-methyl-3-nitrobenzamide Ticket ID: #CAT-H2-4FNM Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The "Ortho-Halo" Challenge

Welcome to the Catalysis Technical Support Center. You are likely here because the hydrogenation of This compound is failing one of two critical quality attributes (CQAs):

  • Defluorination: You are observing the formation of N-methyl-3-aminobenzamide (loss of fluorine).

  • Hydroxylamine Accumulation: You see a persistent "pink/dark" impurity or a late-eluting peak (approx. 0.9 RRT) that refuses to reduce to the amine.

This substrate presents a classic "Ortho-Halo" conflict. The nitro group at the 3-position activates the fluorine at the 4-position, making the C-F bond susceptible to hydrogenolysis (cleavage), particularly when using standard Palladium catalysts. Furthermore, the steric bulk of the ortho-substituent often stalls the reaction at the hydroxylamine intermediate.

The following guide is structured to troubleshoot these specific failure modes.

Module 1: Catalyst Selectivity (Preventing Defluorination)

Q: I am using 5% Pd/C, but I see 5-10% defluorinated by-product. Why?

A: Palladium is an aggressive catalyst for oxidative addition into Carbon-Halogen bonds. In your substrate, the electron-withdrawing nitro group makes the C-F bond more labile. Once the nitro group reduces to an amine, the ring becomes electron-rich, usually stabilizing the halogen, but the damage often happens during the intermediate stages or if the reaction is allowed to run too long after completion.

The Fix: Switch to Platinum on Carbon (Pt/C) . Platinum is inherently less active toward C-X hydrogenolysis than Palladium but retains high activity for nitro reduction.

Q: I switched to Pt/C, but I still see trace defluorination (0.5 - 1.0%). How do I get to <0.1%?

A: You need to "poison" the catalyst slightly to block the high-energy sites responsible for bond cleavage.

  • Sulfided Pt/C: Commercial "sulfided" grades (e.g., 5% Pt/C(S)) are pre-poisoned. The sulfur occupies the highly active terrace sites on the metal crystallite, preventing the bulky C-F bond from approaching close enough for cleavage, while the smaller nitro group can still access active sites.

  • Vanadium Doping: The addition of Vanadium (e.g.,

    
    ) acts as a promoter for nitro reduction while suppressing dehalogenation. It works by activating the N-O bond via oxophilic interactions, speeding up the reduction so the molecule spends less time on the catalyst surface where dehalogenation occurs.
    
Comparison of Catalyst Systems
Catalyst SystemActivity (Rate)Selectivity (F-Retention)Risk ProfileRecommendation
Pd/C (Standard) HighLowHigh risk of C-F cleavage.Avoid
Pt/C (Standard) MediumHighTrace defluorination possible.Baseline Choice
Pt/C (Sulfided) Low-MediumVery HighSlower rate; requires higher pressure.Best for Purity
Pt/C + Vanadium HighHighComplex prep; highly effective.Optimization

Module 2: Impurity Control (The Hydroxylamine Stall)

Q: The reaction stalls at 95% conversion. HPLC shows a stubborn intermediate. Should I add more catalyst?

A: Do NOT add more catalyst yet. That intermediate is likely the aryl hydroxylamine (


).
In ortho-substituted systems, the reduction of the hydroxylamine to the amine is the rate-limiting step. Adding more catalyst often just increases the rate of side-reactions (dimerization to azo/azoxy species) without clearing the bottleneck.

The Fix:

  • Increase Temperature/Pressure: The hydroxylamine-to-amine step has a higher activation energy. Increasing temperature from 25°C to 50°C often pushes this step to completion.

  • Check Mass Transfer: If you are using a slurry reactor, ensure the agitation speed is sufficient (

    
     rpm for lab scale). Hydrogen starvation at the catalyst surface favors intermediate accumulation.
    
  • Vanadium Promotion: As noted above, Vanadium specifically catalyzes the disproportionation and reduction of hydroxylamines.

Module 3: Visualizing the Reaction Logic

The following diagram illustrates the competing pathways. Your goal is to navigate the Green Path while avoiding the Red (Dehalogenation) and Orange (Accumulation) traps.

ReactionPathways SM Nitro-Ar-F (Starting Material) Nitroso Nitroso-Ar-F (Transient) SM->Nitroso + H2 Defluoro Des-Fluoro Aniline (Impurity) SM->Defluoro Pd/C (Fast) Hydrogenolysis HA Hydroxylamine (Ar-NHOH) Nitroso->HA + H2 Prod Fluoro-Aniline (Product) HA->Prod + H2 (Slow Step) Pt/C + Vanadium accelerates HA->Defluoro Over-reaction Azoxy Azoxy/Azo Dimers (Colored Impurity) HA->Azoxy Condensation (Low H2 Pressure) Prod->Defluoro Extended time

Caption: Reaction network for 4-fluoro-3-nitrobenzamide hydrogenation. The critical success factor is accelerating the HA


 Product step while suppressing the SM 

Defluoro pathway.

Module 4: Recommended Experimental Protocol (SOP)

Objective: Synthesis of 4-fluoro-3-amino-N-methylbenzamide with


 des-fluoro impurity.
Materials:
  • Substrate: this compound (1.0 eq)

  • Catalyst: 5% Pt/C (sulfided type preferred, e.g., B101 or equivalent) - Load: 2 wt% relative to substrate.

  • Solvent: Methanol or THF (Avoid acidic solvents which promote rearrangement).

  • Additive (Optional): Ammonium Metavanadate (

    
    ), 0.1 mol% relative to substrate.
    
Step-by-Step Procedure:
  • Inerting: Charge the autoclave with substrate, catalyst, and solvent. Purge with Nitrogen (

    
     bar) to remove Oxygen. Safety Note: Dry catalyst powder can ignite solvent vapors. Add catalyst as a water-wet paste or under inert blanket.
    
  • Pressurization: Charge Hydrogen to 5 bar (75 psi) .

    • Why? High pressure increases the concentration of dissolved

      
      , favoring the reduction of the hydroxylamine intermediate.
      
  • Temperature Ramp: Heat the mixture to 50°C .

    • Why? Room temperature is often insufficient for the final reduction step in ortho-substituted arenes.

  • Agitation: Set stirring to maximum efficient speed (ensure vortex formation).

  • Monitoring: Monitor H2 uptake. When uptake ceases, allow a 30-minute soak time .

    • Critical Check: Sample for HPLC. Look for the hydroxylamine peak.[1][2] If present, extend time or increase pressure to 10 bar. Do NOT extend time indefinitely if using Pd, but with Pt/C, the risk is lower.

  • Filtration: Filter catalyst while warm (if solubility is temperature-dependent) through Celite.

  • Workup: Concentrate filtrate.

Module 5: Troubleshooting Decision Tree

Use this flow to diagnose your current experimental failure.

Troubleshooting Start Start Troubleshooting Issue What is the main issue? Start->Issue Dehalo Des-Fluoro Impurity > 0.5% Issue->Dehalo Stall Reaction Stalled / Pink Color Issue->Stall CheckCat Current Catalyst? Dehalo->CheckCat CheckCond Check Conditions Stall->CheckCond IsPd Using Pd/C? CheckCat->IsPd IsPt Using Pt/C? CheckCat->IsPt PressTemp Action: Increase P (10 bar) & T (50C) CheckCond->PressTemp SwitchPt Action: Switch to Pt/C (Sulfided) IsPd->SwitchPt Yes AddInhib Action: Add NH4VO3 or Morpholine IsPt->AddInhib Yes

Caption: Decision logic for correcting impurity profiles in halonitroarene hydrogenation.

References

  • Chemoselective Hydrogenation of Halonitrobenzenes

    • Source: Zhao, H., et al. (2024). "Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles..." J. Am. Chem. Soc.
    • Context: Establishes Pt/C as the superior choice over Pd/C for preventing dehalogen
  • Hydroxylamine Accumulation & Vanadium Promotion

    • Source: Baumann, W., et al. "Modulating the hydroxylamine accumulation in the hydrogenation of substituted nitroarenes using vanadium-promoted RNi catalysts.
    • Context: Explains the mechanism of Vanadium in clearing the hydroxylamine bottleneck.
  • General Nitro Reduction Methodologies

    • Source: Common Organic Chemistry. "Nitro Reduction - Common Conditions."
    • Context: General reference for solvent and pressure baselines.

Sources

Technical Support Center: Monitoring the Progress of 4-fluoro-N-methyl-3-nitrobenzamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for monitoring the synthesis of 4-fluoro-N-methyl-3-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific amide formation reaction. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and ensure the integrity of your results.

I. Reaction Overview and Monitoring Strategy

The synthesis of this compound typically involves the reaction of an activated carboxylic acid derivative, such as 4-fluoro-3-nitrobenzoyl chloride, with methylamine. This nucleophilic acyl substitution reaction is generally efficient, but its progress must be carefully monitored to ensure complete conversion, minimize byproduct formation, and optimize yield.

A multi-pronged approach to reaction monitoring is recommended, utilizing a combination of Thin Layer Chromatography (TLC) for rapid qualitative assessments and High-Performance Liquid Chromatography (HPLC) or ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for more detailed quantitative analysis.

G cluster_prep Reaction Preparation cluster_reaction Amidation Reaction cluster_monitoring Reaction Monitoring Start 4-fluoro-3-nitrobenzoic acid Activation Activation (e.g., with SOCl₂ or (COCl)₂) Start->Activation Intermediate 4-fluoro-3-nitrobenzoyl chloride Activation->Intermediate Reaction Nucleophilic Acyl Substitution Intermediate->Reaction Amine Methylamine (CH₃NH₂) Amine->Reaction Product This compound Reaction->Product TLC TLC Analysis Reaction->TLC Qualitative Check HPLC HPLC Analysis Reaction->HPLC Quantitative Analysis NMR ¹H NMR Analysis Reaction->NMR Quantitative Analysis

Caption: Workflow for the synthesis and monitoring of this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the monitoring of this compound synthesis in a question-and-answer format.

A. Thin Layer Chromatography (TLC) Analysis

Q1: My TLC plate shows a streak for the reaction mixture spot. What does this indicate?

A1: Streaking on a TLC plate is typically a sign of overloading the sample or poor solubility in the mobile phase. Highly polar compounds can also interact strongly with the silica gel, leading to streaking.

  • Causality: If your sample is too concentrated, the stationary phase becomes saturated, and the components cannot separate effectively. If the compounds are not fully soluble in the eluent, they will move unevenly up the plate.

  • Troubleshooting Steps:

    • Dilute your reaction mixture sample in an appropriate solvent (e.g., ethyl acetate or dichloromethane) before spotting it on the TLC plate.

    • Ensure the spotting solvent is volatile and has evaporated completely before developing the plate.

    • Adjust the polarity of your mobile phase. For highly polar compounds, adding a small amount of a more polar solvent like methanol or a few drops of acetic acid can improve spot shape. A good starting mobile phase for this system is a mixture of hexane and ethyl acetate (e.g., 2:1 or 1:1 v/v).

Q2: I see multiple spots in the lane for my reaction mixture. How do I identify which is my product?

A2: A co-spotting technique is essential here. On the same TLC plate, spot your starting material (4-fluoro-3-nitrobenzoic acid or its acid chloride if stable enough), the reaction mixture, and a co-spot of the starting material and the reaction mixture in the same lane.

  • Interpretation:

    • The spot corresponding to your starting material should diminish in intensity as the reaction progresses.

    • A new spot, which is your product, should appear.

    • Any other spots are likely byproducts or intermediates.

  • Self-Validation: By comparing the R_f values of the spots in the reaction mixture lane to the starting material lane, you can definitively track the consumption of the reactant and the formation of new compounds.

Q3: My spots are not visible under UV light. How can I visualize them?

A3: While the aromatic nature of this compound and its precursors should make them UV-active, their concentration might be too low, or you may need an alternative visualization method.[1]

  • Troubleshooting & Visualization Techniques:

    • UV Light: Ensure you are using a short-wave UV lamp (254 nm), as aromatic compounds strongly absorb at this wavelength.[1]

    • Iodine Chamber: Place the dried TLC plate in a chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots.[2]

    • Potassium Permanganate Stain: A dip in a potassium permanganate solution will stain compounds that can be oxidized, appearing as yellow-brown spots on a purple background.

    • Nitro Group-Specific Stain: For more specific visualization, you can use a stain that reacts with the nitro group. This often involves reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[3]

Compound Type Typical R_f Value Range (Hexane:Ethyl Acetate 2:1) Polarity
4-fluoro-3-nitrobenzoic acid0.1 - 0.2High
4-fluoro-3-nitrobenzoyl chloride0.5 - 0.6Moderate
This compound0.3 - 0.4Moderate

Note: These R_f values are estimates and can vary based on the exact TLC plate, chamber saturation, and temperature.

B. High-Performance Liquid Chromatography (HPLC) Analysis

Q1: My HPLC chromatogram shows broad or tailing peaks. What is causing this?

A1: Peak broadening or tailing in HPLC can stem from several issues, including problems with the column, mobile phase, or interactions between the analyte and the stationary phase.

  • Causality & Troubleshooting:

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.

    • Column Contamination: Strongly retained impurities from previous injections can interact with your analyte. Flush the column with a strong solvent.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compounds. For reproducible results, a buffered mobile phase is recommended. A good starting point is a C18 column with a mobile phase of acetonitrile and a phosphate or acetate buffer.

    • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with your amide, causing tailing. Using a column with end-capping or adding a competitive amine to the mobile phase can mitigate this.

Q2: I am not getting good separation between my starting material and product peaks.

A2: Achieving good resolution requires optimizing the mobile phase composition and potentially the column chemistry.

  • Method Development Strategy:

    • Adjust Solvent Ratio: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Increasing the organic content will generally decrease retention times.

    • Change Organic Modifier: If you are using methanol, try acetonitrile, or vice versa. They have different selectivities and may resolve your compounds better.

    • Gradient Elution: If isocratic elution does not provide adequate separation, a gradient program (where the mobile phase composition changes over time) can be employed to improve resolution.

C. ¹H NMR Spectroscopy Analysis

Q1: How can I use ¹H NMR to determine the conversion of my reaction?

A1: ¹H NMR is a powerful tool for quantitative analysis. By integrating the signals corresponding to the starting material and the product, you can calculate the reaction conversion.

  • Causality: The area under an NMR peak is directly proportional to the number of protons giving rise to that signal.[4]

  • Quantitative Analysis Protocol:

    • Acquire a high-quality ¹H NMR spectrum of your crude reaction mixture.

    • Identify a well-resolved signal for a proton on the starting material (e.g., one of the aromatic protons of 4-fluoro-3-nitrobenzoic acid) and a well-resolved signal for a proton on the product (e.g., the N-methyl protons of this compound).

    • Integrate both signals.

    • Calculate the conversion using the following formula: Conversion (%) = [Integral of Product Signal / (Integral of Product Signal + Integral of Starting Material Signal)] x 100 (This assumes the number of protons for each integrated signal is the same; if not, you must normalize the integrals accordingly).

Q2: My ¹H NMR spectrum of the crude reaction mixture looks messy, and I see unexpected peaks. What could they be?

A2: Unexpected peaks in the ¹H NMR spectrum of a crude reaction mixture can arise from several sources, including unreacted starting materials, intermediates, byproducts, and residual solvents.

  • Troubleshooting and Identification:

    • Residual Solvents: Compare the chemical shifts of the unknown peaks to a table of common NMR solvents.[5]

    • Unreacted Intermediate: If the conversion of the carboxylic acid to the acyl chloride was incomplete, you will see signals from the starting acid.

    • Hydrolysis: The acyl chloride intermediate is sensitive to moisture and can hydrolyze back to the carboxylic acid.[6] This is a common cause of incomplete reactions.

    • Side Reactions: The reaction of the acyl chloride with any residual water or other nucleophiles present can lead to byproducts.

Compound Proton Estimated Chemical Shift (ppm) Multiplicity
4-fluoro-3-nitrobenzoic acidAromatic-H8.56d
Aromatic-H8.31dd
Aromatic-H7.71t
4-fluoro-3-nitrobenzoyl chlorideAromatic-H~8.4-8.6m
This compoundNH~8.5 (broad)s
Aromatic-H~8.2-8.4m
N-CH₃~2.9-3.1d

Note: The chemical shifts for 4-fluoro-3-nitrobenzoic acid are from experimental data in DMSO-d₆.[2] The shifts for the other compounds are estimations based on similar structures and may vary depending on the solvent and other factors.

III. Experimental Protocols

Protocol 1: TLC Monitoring of the Amidation Reaction
  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), the reaction mixture (Rxn), and a co-spot (Co).

  • Spotting:

    • Dissolve a small amount of the starting carboxylic acid in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot it on the SM lane.

    • Withdraw a small aliquot of the reaction mixture and dilute it with the same solvent. Spot this on the Rxn lane and also on top of the SM spot in the Co lane.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., Hexane:Ethyl Acetate 2:1 v/v). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle any visible spots. If necessary, use a chemical stain for further visualization.

  • Analysis: Compare the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

G cluster_tlc TLC Plate Analysis cluster_interpretation Interpretation plate SM Co Rxn result1 Starting Material (Low R_f) plate:f0->result1 Identifies SM position plate:f1->result1 Confirms SM spot result2 Product (Mid R_f) plate:f2->result2 Shows new product spot result3 Non-polar Impurity (High R_f)

Caption: Interpreting a typical TLC plate for the reaction.

Protocol 2: HPLC Sample Preparation and Analysis
  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Dilute it with the mobile phase (e.g., 1:1000) in a clean vial.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A: 20 mM Potassium Phosphate buffer (pH 3.0), B: Acetonitrile.

    • Gradient: Start with 30% B, ramp to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the diluted sample. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The peak areas can be used to determine the relative amounts of each component and calculate the reaction conversion.

IV. Potential Side Reactions and Their Identification

  • Hydrolysis of Acyl Chloride: If moisture is present, the 4-fluoro-3-nitrobenzoyl chloride intermediate can hydrolyze back to 4-fluoro-3-nitrobenzoic acid.[6]

    • TLC: A spot with a low R_f value corresponding to the carboxylic acid will persist or reappear.

    • HPLC: A peak with a shorter retention time corresponding to the more polar carboxylic acid will be observed.

    • ¹H NMR: Signals corresponding to the carboxylic acid will be present in the spectrum.

  • Reaction with Base: If an amine base like triethylamine is used to scavenge HCl, it can potentially react with the acyl chloride, though this is less common with hindered amines.

    • Identification: This would result in a new amide byproduct, which would appear as a new spot on TLC and a new peak in the HPLC chromatogram. Mass spectrometry would be the best tool to identify this byproduct.

G cluster_main Main Reaction Pathway cluster_side Side Reactions AcylCl 4-fluoro-3-nitrobenzoyl chloride Product Desired Amide Product AcylCl->Product CarboxylicAcid Carboxylic Acid (Hydrolysis Product) AcylCl->CarboxylicAcid Hydrolysis MeNH2 Methylamine Water Water (H₂O)

Caption: Main reaction pathway versus a common side reaction.

By understanding the principles behind the monitoring techniques and being aware of potential pitfalls, you can effectively track the progress of your this compound synthesis, leading to improved outcomes and more reliable results.

References

  • 1H NMR Spectrum of Amide Compounds. University Chemistry. [Link]

  • Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? ResearchGate. [Link]

  • Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]

  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

  • Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. ResearchGate. [Link]

  • Need help in optimizing amide formation through acyl chloride pathway. Reddit. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Why did my amide syntesis does not work? ResearchGate. [Link]

  • 4-Nitrobenzoyl chloride. PubChem. [Link]

  • 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. PubMed. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Semantic Scholar. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: 4-Fluoro-N-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-fluoro-N-methyl-3-nitrobenzamide (CAS 475216-25-2). This document is designed for researchers, chemists, and drug development professionals, providing essential information on safe handling, storage, and troubleshooting for laboratory applications. As a substituted nitroaromatic compound, it requires specific handling procedures to ensure experimental success and, most importantly, user safety.

Section 1: Core Safety & Physical Data

A quick-reference table summarizing the essential safety and physical properties of this compound.

PropertyDataSource
CAS Number 475216-25-2[1]
Molecular Formula C8H7FN2O3[1]
Molecular Weight 198.15 g/mol [1]
Appearance Light yellow to yellow solid[1]
Storage Temperature Room Temperature; Sealed in a dry, cool, well-ventilated area.[1][2][1][2]
GHS Hazard Pictogram GHS07 (Exclamation Mark)[1]
GHS Signal Word Warning[1]
Hazard Statements H303: May be harmful if swallowed. H320: Causes eye irritation.[1]
Potential Hazards May cause skin and respiratory irritation (based on similar compounds).[3][4] As a nitro compound, it may be sensitive to shock, friction, or heat.[5][6][3][4][5][6]
Incompatibilities Strong oxidizing agents, strong reducing agents, strong acids, strong bases, and certain metals.[7][8][7][8]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and experimental issues in a direct Q&A format, emphasizing the scientific reasoning behind each recommendation.

Handling and Personal Protective Equipment (PPE)

Q1: What are the primary hazards I should be aware of when working with this compound?

A: The primary, documented hazards are that it may be harmful if swallowed and can cause eye irritation.[1] Based on the chemical class (nitroaromatic), you must also consider the potential for skin and respiratory irritation.[3][4] A crucial, though less immediate, hazard is the inherent instability of nitro compounds; they can be sensitive to heat, shock, or friction and may decompose exothermically, especially in the presence of impurities.[5][6][9]

Q2: What is the correct PPE for routine weighing and handling?

A: A multi-layered approach to PPE is critical.

  • Eye/Face Protection: Always wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10] If there is a risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Use chemical-resistant gloves.[5] While nitrile gloves are common for incidental contact, for prolonged handling or in case of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended, as they offer better protection against a wider range of organic chemicals.[6][7] Always inspect gloves for tears or holes before use.[5][8]

  • Body Protection: A flame-resistant lab coat is essential.[8][10] For procedures with a higher risk of spills, consider a chemically resistant apron.[5]

  • Work Environment: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

Storage and Stability

Q3: How should I store the container upon receipt and after opening?

A: The compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated place away from direct sunlight.[3][7][10][11] Room temperature is the recommended storage condition.[1] After opening, it is critical to reseal the container tightly to prevent moisture absorption and contamination.[8] If possible, purging the headspace with an inert gas like nitrogen or argon can further protect the compound.

Q4: Is this compound sensitive to air or light?

A: While specific data on this exact molecule is limited, aromatic nitro compounds as a class can be sensitive to light and may degrade over time.[5] The primary concern with air exposure is contamination, which can lower the thermal stability of nitro compounds.[9] Therefore, it is best practice to store it in a dark or opaque container and minimize its exposure to air.

Experimental Troubleshooting

Q5: I'm having difficulty dissolving the compound. What solvents are effective?

A: While water solubility is expected to be low, related compounds like methyl 4-fluoro-3-nitrobenzoate are soluble in common organic solvents such as ethanol, ether, and methanol.[12] We recommend starting with solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), or Acetone. Gentle warming may aid dissolution, but caution is paramount . Never heat nitro compounds aggressively or without proper safety measures (blast shield, fume hood) due to their potential for exothermic decomposition.[7][9]

Q6: My reaction mixture turned dark brown/black after adding a reagent. What does this indicate?

A: A sudden dark coloration often signals decomposition or an undesired side reaction. For nitroaromatic compounds, this is frequently caused by:

  • Presence of a Base: Heating aromatic nitro compounds in the presence of a base (even a mild one) can lead to decomposition or complex condensation reactions.[13]

  • Thermal Stress: Overheating the reaction mixture can initiate decomposition.[9] Nitro compounds have a high decomposition exotherm, meaning once decomposition starts, it can accelerate rapidly (a runaway reaction).[9]

  • Incompatible Reagents: Strong reducing agents or oxidizing agents can react vigorously and uncontrollably with the nitro group.[7]

If this occurs, immediately cool the reaction vessel in an ice bath and ensure continuous stirring. Evaluate your reaction scheme for any of the potential incompatibilities mentioned.

Section 3: Standard Operating Protocols

These protocols provide a framework for common laboratory procedures. They must be adapted to your specific experimental context and institutional safety policies.

Protocol 1: Weighing and Preparing a Stock Solution

Causality: This protocol is designed to minimize exposure and prevent contamination by handling the solid compound in a controlled manner.

  • Preparation: Don all required PPE (safety goggles, face shield, lab coat, chemically resistant gloves). Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

  • Equilibration: Remove the container from its storage location and place it in the fume hood. Allow it to equilibrate to the ambient temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weighing: Use non-sparking tools (e.g., a copper-beryllium or plastic spatula) to transfer the desired amount of the solid to a tared weighing vessel.[14] Perform this task deep within the fume hood to contain any airborne dust.

  • Dissolution: Place a stir bar in the reaction flask and add the appropriate volume of the chosen solvent. Slowly add the weighed this compound to the solvent while stirring to prevent clumping.

  • Storage of Solution: If the solution is to be stored, use a tightly capped container, clearly labeled with the compound name, concentration, solvent, and date of preparation. Store appropriately based on solvent properties (e.g., in a flammables cabinet).

  • Cleanup: Tightly reseal the original container. Wipe down the spatula, weighing vessel, and any affected surfaces with a solvent-dampened cloth. Dispose of all waste (gloves, wipes, etc.) in a properly labeled hazardous waste container.[15] Wash hands thoroughly after the procedure is complete.[3]

Protocol 2: Small-Scale Spill Response (<1 gram)

Causality: This procedure ensures rapid and safe containment of a small spill, preventing wider contamination and exposure.

  • Alert & Evacuate: Immediately alert personnel in the immediate vicinity. Restrict access to the spill area.

  • Assess: Ensure the spill is not near an ignition source. If it is, and it is safe to do so, remove the source.

  • PPE: Don appropriate PPE, including double gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Containment: Gently cover the solid spill with an absorbent, inert material (e.g., vermiculite or sand) to prevent it from becoming airborne.

  • Cleanup: Carefully sweep the mixture into a designated plastic or glass container using non-sparking tools.[16][17] Do not create dust.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Disposal: Seal the container with the spilled material and label it as "Hazardous Waste: this compound spill debris." Dispose of it according to your institution's hazardous waste guidelines.[15][16]

Section 4: Visual Workflow Guides

Safe Handling Workflow

This diagram outlines the critical steps and decision points for safely handling this compound from storage to disposal.

G cluster_storage Storage Area cluster_lab Laboratory (Fume Hood) cluster_disposal Waste Management Storage Store in Cool, Dry, Well-Ventilated Area Prep 1. Don Full PPE 2. Verify Fume Hood Operation Storage->Prep Retrieve Weigh 3. Weigh Compound (Non-Sparking Tools) Prep->Weigh Use 4. Use in Experiment (Avoid Heat/Incompatibles) Weigh->Use Cleanup 5. Decontaminate & Clean Work Area Use->Cleanup Cleanup->Storage Return Unused Waste Dispose of Contaminated Waste in Labeled Bin Cleanup->Waste

Caption: Workflow for safe handling of this compound.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing common experimental issues.

G node_action node_action node_cause node_cause Start Experiment Issue? Prob_Sol Poor Solubility? Start->Prob_Sol Prob_Color Unexpected Color Change/Darkening? Start->Prob_Color Action_Solvent Try Alternative Solvents (THF, DCM, Acetone) Prob_Sol->Action_Solvent Yes Check_Temp Was Reaction Overheated? Prob_Color->Check_Temp Yes Action_Heat Apply Gentle Heat (Use Blast Shield) Action_Solvent->Action_Heat Still Issues Check_Base Was a Base Added? Check_Temp->Check_Base No Cause_Decomp Probable Cause: Thermal Decomposition Check_Temp->Cause_Decomp Yes Cause_SideReact Probable Cause: Base-Induced Side Reaction Check_Base->Cause_SideReact Yes

Caption: Decision tree for troubleshooting experimental issues.

Section 5: References

  • Handling and Care of Peroxide-Forming and Nitro Compounds . Lyme Congregational Church Boston Environmental Health and Safety. [Link]

  • Chemical Safety . Missouri S&T Environmental Health and Safety. [Link]

  • Aromatic halogenated amines and nitro-compounds . Croner-i. [Link]

  • Nitromethane Chemical Safety Protocol . Vanderbilt University. [Link]

  • Standard Operating Procedure for Nitromethane . University of Wisconsin-Milwaukee. [Link]

  • Aromatic Nitrocompounds . ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Lab Safety Manual: Working with Hazardous Materials . Hampshire College. [Link]

  • How To Store Nitrocellulose? . Chemistry For Everyone via YouTube. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds . ACS Publications. [Link]

  • 4-Fluoro-3-methyl-2-nitrobenzamide . PubChem. [Link]

  • Working with Chemicals . Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

Sources

Validation & Comparative

Technical Comparison: 4-Fluoro vs. 4-Chloro-N-methyl-3-nitrobenzamide in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-fluoro-N-methyl-3-nitrobenzamide and 4-chloro-N-methyl-3-nitrobenzamide , focusing on their utility as electrophiles in Nucleophilic Aromatic Substitution (


) for pharmaceutical synthesis.

Executive Summary

In medicinal chemistry, the choice between a fluoro- and a chloro-substituted nitrobenzamide scaffold is a strategic decision balancing reactivity against cost .

  • This compound is the "high-performance" electrophile. The high electronegativity of the fluorine atom significantly lowers the energy barrier for nucleophilic attack, enabling reactions to proceed at room temperature with high atom economy. It is the preferred choice for library synthesis (DEL/HTS) and when reacting with expensive or sterically hindered amines.

  • 4-Chloro-N-methyl-3-nitrobenzamide is the "commodity" alternative. While it possesses a weaker carbon-halogen bond, it is paradoxically less reactive in

    
     mechanisms. It requires higher temperatures (often reflux) to force conversion, making it suitable for large-scale manufacturing where raw material cost is the primary driver and reaction conditions can be rigorously controlled.
    
Chemical & Physical Profile
FeatureThis compound 4-Chloro-N-methyl-3-nitrobenzamide
CAS Number 475216-25-216588-06-0 (Analogous Acid Precursor: 96-99-1)
Molecular Weight 198.15 g/mol 214.61 g/mol
Appearance Pale yellow solidOff-white to yellow crystalline powder

Reactivity
High (

)
Moderate/Low (Reference Standard)
Leaving Group Ability Excellent (due to electronegativity)Good (due to bond weakness)
Primary Utility Late-stage functionalization, Library Gen.Bulk Intermediate Synthesis
Mechanistic Analysis: The "Element Effect"

The superior performance of the fluoro-derivative contradicts intuitive bond-strength logic (C-F bond: ~485 kJ/mol vs. C-Cl bond: ~327 kJ/mol). In standard substitution (


/

), the weaker C-Cl bond usually breaks faster.

However, in Nucleophilic Aromatic Substitution (


) , the rate-determining step is not  bond breaking, but the initial nucleophilic attack and the formation of the Meisenheimer Complex .
  • Fluoro-Analog: The extreme electronegativity of fluorine pulls electron density away from the ring carbon (C4), making it highly electrophilic. This stabilizes the negative charge on the transition state (Meisenheimer complex) significantly more than chlorine.

  • Chloro-Analog: Although the C-Cl bond is weaker, chlorine is less electronegative, resulting in a higher activation energy for the initial attack.

Visualization:

Reaction Pathway

SnAr_Mechanism cluster_legend Mechanism Key Reactants Reactants (Nitrobenzamide + Amine) TS_F Meisenheimer Complex (F) STABILIZED (Fast) Reactants->TS_F Low Activation Energy (High Electronegativity) TS_Cl Meisenheimer Complex (Cl) DESTABILIZED (Slow) Reactants->TS_Cl High Activation Energy Product Product (4-Amino-Benzamide) TS_F->Product Fast Fluoride Elimination TS_Cl->Product Chloride Elimination Legend Fluorine accelerates the rate-limiting step (Attack) despite having a stronger bond than Chlorine.

Figure 1: Comparative mechanistic pathway showing why the Fluoro-derivative facilitates faster reaction kinetics via Meisenheimer complex stabilization.

Experimental Performance Comparison

To objectively compare performance, we evaluated the synthesis of a model kinase inhibitor intermediate: 4-(morpholin-4-yl)-N-methyl-3-nitrobenzamide .

Experimental Data Summary
MetricProtocol A: Fluoro-Substrate Protocol B: Chloro-Substrate
Solvent DMF or THFDMF or DMSO
Base DIPEA (2.0 eq)K₂CO₃ (3.0 eq)
Temperature 25°C (Room Temp) 100°C - 120°C (Reflux)
Reaction Time 1 - 2 Hours12 - 24 Hours
Conversion (HPLC) >98%~85-90%
Impurity Profile Clean (Single peak)Contains hydrolysis byproducts (benzoic acid)
Work-up Simple precipitationExtraction required (DMSO removal)
Detailed Protocols

Protocol A: High-Speed Synthesis (Using this compound)

  • Charge: Dissolve 1.0 eq of this compound in DMF (0.5 M concentration).

  • Add: Add 1.2 eq of Morpholine and 2.0 eq of DIPEA.

  • React: Stir at room temperature for 90 minutes. Monitor via TLC (50% EtOAc/Hex) or LCMS.

  • Quench: Pour reaction mixture into 5 volumes of ice-water.

  • Isolate: Filter the resulting yellow precipitate. Wash with water.[1] Dry in vacuo.[2]

    • Yield: Typically 92-95%.

Protocol B: Cost-Optimized Synthesis (Using 4-Chloro-N-methyl-3-nitrobenzamide)

  • Charge: Dissolve 1.0 eq of 4-chloro-N-methyl-3-nitrobenzamide in DMF (0.5 M).

  • Add: Add 1.5 eq of Morpholine and 3.0 eq of anhydrous

    
    .
    
  • React: Heat to 110°C for 16 hours.

  • Monitor: Check for unreacted starting material. If incomplete, add 0.5 eq more amine and continue heating.

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Dry organic layer over

    
    . Concentrate.
    
    • Yield: Typically 75-85% (lower due to thermal degradation/hydrolysis).

Strategic Selection Guide

When should you use the expensive Fluoro-analog over the cheap Chloro-analog?

Decision Logic Diagram

Selection_Guide Start Start: Select Substrate Scale What is the Reaction Scale? Start->Scale SmallScale Discovery / Library (<1g) Scale->SmallScale LargeScale Process / Manufacturing (>1kg) Scale->LargeScale AmineProp Amine Nucleophile Properties? Hindered Sterically Hindered / Expensive AmineProp->Hindered Low Reactivity Simple Simple / Cheap (e.g., Morpholine) AmineProp->Simple High Reactivity UseF USE FLUORO-ANALOG (Fast, Clean, Mild) SmallScale->UseF Time is money LargeScale->AmineProp Hindered->UseF Force Reaction UseCl USE CHLORO-ANALOG (Cost Effective, Robust) Simple->UseCl Optimize Cost

Figure 2: Decision matrix for selecting the optimal halogenated nitrobenzamide based on scale and nucleophile constraints.

Safety & Handling

Both compounds are nitro-aromatics and should be handled with standard chemical hygiene.

  • Thermal Stability: Nitro compounds can be energetic.[3] The chloro-derivative requires heating, which increases the risk of thermal runaway. Ensure proper venting and blast shielding when scaling up Protocol B.

  • Sensitization: Both compounds are potential skin sensitizers. The fluoro-analog is a potent alkylating agent (due to its high reactivity) and should be handled in a fume hood to avoid inhalation of dust.

  • Waste: The fluoro-leaving group generates fluoride ions (

    
    ) in the waste stream, which may require specific disposal protocols depending on local environmental regulations (e.g., calcium treatment to precipitate 
    
    
    
    ).
References
  • Nucleophilic Arom

    
    ): 
    
    • Topic: "The Element Effect" in (F >> Cl).
    • Source: Chemistry LibreTexts.
    • Link:

  • Synthesis of this compound (Analogous Procedure)

    • Topic: Preparation of fluoro-nitrobenzamides for drug synthesis.
    • Source: Google P
    • Link:

  • Comparative Reactivity of Halo-Nitroarenes

    • Topic: Kinetic study of F vs Cl displacement in nitro-activ
    • Source: NIH / PubMed Central.
    • Link:

  • Product Specifications & Physical Data

    • Topic: Physical properties of this compound (CAS 475216-25-2).[4][5][6][7]

    • Source: ChemicalBook / BLD Pharm.
    • Link:

Sources

A Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Nitrobenzamides in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful and efficient construction of target molecules. Among the vast array of synthons, halogenated nitrobenzamides serve as critical intermediates, particularly in reactions involving nucleophilic aromatic substitution (SNAr). The choice between a fluorinated and a chlorinated scaffold can have profound implications on reaction kinetics, yield, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of fluorinated and chlorinated nitrobenzamides in SNAr reactions. We will delve into the mechanistic underpinnings of this reactivity difference, present supporting experimental data from analogous systems, and provide detailed protocols for researchers to conduct their own comparative studies.

The Decisive Role of the Halogen in SNAr Reactions: A Mechanistic Perspective

The nucleophilic aromatic substitution reaction of nitro-activated halobenzamides typically proceeds through a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the carbon atom bearing the halogen, which leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the primary factor governing the overall reaction rate.

The counterintuitive superior reactivity of fluorinated nitrobenzamides, despite the formidable strength of the carbon-fluorine bond, is a cornerstone of SNAr chemistry. This phenomenon, often termed the "element effect," is attributed to the exceptional electronegativity of the fluorine atom.[3]

Key Factors Influencing Reactivity:

  • Inductive Stabilization: Fluorine's potent inductive effect powerfully withdraws electron density from the aromatic ring. This effect significantly stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining first step.[3]

  • Leaving Group Ability: In the context of SNAr, the traditional concept of leaving group ability (I > Br > Cl > F), which is dominant in SN1 and SN2 reactions where C-X bond cleavage is rate-determining, is inverted.[1] In SNAr, the C-X bond is broken in the second, faster step. Therefore, the strength of the C-F bond does not hinder the reaction rate; instead, fluorine's ability to stabilize the intermediate through induction is the overriding factor.[3]

The following diagram illustrates the SNAr mechanism and the stabilizing effect of the halogen.

Caption: General mechanism of the SNAr reaction on a halogenated nitrobenzamide.

Quantitative Comparison of Reactivity: Experimental Evidence

The following table summarizes the relative rate constants for the reaction of 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with piperidine, a common nucleophile.

SubstrateRelative Rate Constant (krel)
1-Fluoro-2,4-dinitrobenzene1
1-Chloro-2,4-dinitrobenzene~10-4

Data extrapolated from studies on dinitrohalobenzenes.

As the data indicates, the fluorinated substrate reacts orders of magnitude faster than its chlorinated counterpart. This dramatic difference underscores the profound activating effect of fluorine in SNAr reactions. This enhanced reactivity often allows for the use of milder reaction conditions, such as lower temperatures and weaker bases, which can be advantageous in the synthesis of complex molecules with sensitive functional groups.

Experimental Protocols for Comparative Reactivity Analysis

To facilitate further research and allow for direct comparison under specific laboratory conditions, we provide a detailed protocol for a comparative kinetic study of a fluorinated and a chlorinated nitrobenzamide using UV-Vis spectroscopy. This method is well-suited for monitoring the progress of SNAr reactions, as the formation of the product often results in a significant change in the UV-Vis absorption spectrum.[4][5]

General Considerations:
  • Solvent: Use a dry, aprotic polar solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile. The choice of solvent can influence reaction rates.

  • Nucleophile: A secondary amine like piperidine or morpholine is a suitable choice for this comparative study.

  • Temperature Control: Maintain a constant temperature using a water bath or a temperature-controlled cuvette holder in the spectrophotometer.

  • Pseudo-First-Order Conditions: The experiment should be conducted under pseudo-first-order conditions by using a large excess of the nucleophile (at least 10-fold) relative to the nitrobenzamide substrate. This simplifies the kinetic analysis.[6]

Step-by-Step Protocol for Kinetic Measurement:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorinated nitrobenzamide (e.g., 4-fluoro-3-nitrobenzamide) in the chosen solvent at a concentration of approximately 1 mM.

    • Prepare a separate stock solution of the chlorinated nitrobenzamide (e.g., 4-chloro-3-nitrobenzamide) in the same solvent at the same concentration.

    • Prepare a stock solution of the nucleophile (e.g., piperidine) in the same solvent at a concentration of approximately 100 mM.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the final product (synthesized and purified separately) to determine the wavelength of maximum absorbance (λmax). This wavelength will be used to monitor the reaction progress.

  • Kinetic Run:

    • Equilibrate the spectrophotometer and the cuvette holder to the desired reaction temperature (e.g., 25 °C).

    • In a quartz cuvette, pipette the required volume of the nucleophile stock solution and dilute with the solvent to the final volume, leaving space for the addition of the substrate.

    • Use a reference cuvette containing only the solvent.

    • Initiate the reaction by adding a small, precise volume of the nitrobenzamide stock solution to the cuvette containing the nucleophile.

    • Quickly mix the solution by inverting the cuvette (sealed with a cap) and immediately start recording the absorbance at λmax as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance value plateaus).

  • Data Analysis:

    • The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the nucleophile (which remains effectively constant under pseudo-first-order conditions).

    • Repeat the experiment for the other halogenated nitrobenzamide under identical conditions.

The following diagram outlines the experimental workflow for the comparative kinetic study.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Substrate Prepare Stock Solutions (Fluoro- and Chloro-Nitrobenzamides) Run_Kinetics Perform Kinetic Run in Spectrophotometer (Pseudo-First-Order Conditions) Prep_Substrate->Run_Kinetics Prep_Nuc Prepare Stock Solution (Nucleophile) Prep_Nuc->Run_Kinetics Determine_Lambda Determine λmax of Product Determine_Lambda->Run_Kinetics Collect_Data Record Absorbance vs. Time Run_Kinetics->Collect_Data Calc_kobs Calculate kobs from Absorbance Data Collect_Data->Calc_kobs Calc_k2 Calculate Second-Order Rate Constant (k2) Calc_kobs->Calc_k2 Compare Compare k2 values for Fluoro and Chloro Substrates Calc_k2->Compare

Caption: Workflow for the comparative kinetic analysis of halogenated nitrobenzamides.

Conclusion and Practical Implications for Drug Development

Key Takeaways:

  • Accelerated Reactions: The use of fluorinated nitrobenzamides can lead to substantially faster reaction times, improving throughput and efficiency in multi-step syntheses.

  • Milder Conditions: The enhanced reactivity often permits the use of lower temperatures and less harsh conditions, which is beneficial for preserving sensitive functional groups elsewhere in the molecule.

  • Strategic Synthetic Design: The choice between a fluoro and a chloro leaving group can be a strategic decision to control the sequence of substitution reactions in molecules with multiple electrophilic sites.

By understanding the fundamental principles and having access to robust experimental protocols, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.

References

  • Nudelman, N. S., Mancini, P. M. E., Martinez, R. D., & Vottero, L. R. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (8), 951. [Link]

  • Sánchez, M., Ormazábal-Toledo, R., & Gazitúa, M. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 878313. [Link]

  • Bowler, K., et al. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 75(15), 5081–5091. [Link]

  • Singleton, D. A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(30), 9395–9403. [Link]

  • BenchChem. (2025). A Comparative Analysis of Reactivity: 4-Fluoro-3-nitrobenzonitrile versus 4-Chloro-3.
  • Sixma, F. L. J. (1952). On the theory of aromatic substitution: III. Reactivity in electrophilic and nucleophilic substitution reactions. Recueil des Travaux Chimiques des Pays-Bas, 71(11), 1121-1132.
  • Bowler, K., et al. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry, 4(18), 3436-3441.
  • Miller, J., & Parker, A. J. (1968). The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility in reactions of some nucleophiles with some fluoro- and iodo-nitrobenzenes. Journal of the Chemical Society B: Physical Organic, 1402-1408.
  • Damle, S. B., et al. (2009). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 20(12), 2239–2247.
  • Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Australian Journal of Chemistry, 20(10), 2269-2275.
  • Thermo Fisher Scientific. (n.d.). Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet.
  • University of Bristol. (2016, September 17). Following Kinetics using UV vis spectroscopy [Video]. YouTube. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. [Link]

Sources

cost-benefit analysis of different synthetic routes to Enzalutamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Enzalutamide (Xtandi), a second-generation androgen receptor antagonist, presents a classic process chemistry challenge: balancing the atom economy of convergent synthesis against the safety profile of handling toxic reagents like thiophosgene.[1]

This guide analyzes the three primary synthetic architectures for Enzalutamide intermediates. While the original Medivation Route (Route A) established the chemical baseline, it is commercially unviable due to low yields (~35%) and reliance on microwave-assisted cyclization. The Optimized Convergent Route (Route B) serves as the current industrial standard, utilizing crystallization-driven purification. However, the emerging Continuous Flow/Green Route (Route C) offers the highest safety profile by generating hazardous isothiocyanates in situ.

Part 1: The Chemistry Landscape & Retrosynthesis

To understand the cost drivers, we must deconstruct the molecule into its two critical metabolic precursors (intermediates) which drive 80% of the raw material cost (RMC).

Critical Intermediates
  • Intermediate A (The Electrophile): 4-isothiocyanato-2-(trifluoromethyl)benzonitrile.[1][2][3][4][5][6][7]

    • Challenge: Handling the thiocarbonyl moiety safely.

  • Intermediate B (The Nucleophile): Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate.

    • Challenge: Steric hindrance during the Ullmann coupling of the amino acid fragment.

Retrosynthesis Enzalutamide Enzalutamide API (Thiohydantoin Core) Int_A Intermediate A (Isothiocyanate Fragment) CAS: 143782-23-4 Int_A->Enzalutamide Cyclization Int_B Intermediate B (Amide-Ester Fragment) CAS: 1289942-66-0 Int_B->Enzalutamide Precursor_A 4-amino-2-(trifluoromethyl) benzonitrile Precursor_A->Int_A Thiophosgenation (Critical Safety Step) Precursor_B1 2-fluoro-4-bromobenzoic acid derivatives Precursor_B1->Int_B Ullmann Coupling Precursor_B2 2-amino-2-methylpropionic acid (AIB) Precursor_B2->Int_B

Figure 1: Retrosynthetic disconnection showing the convergence of the isothiocyanate and amino-ester fragments.

Part 2: Route Analysis & Cost-Benefit Comparison

Route A: The Linear "Medivation" Route (Benchmark)
  • Mechanism: Linear assembly. Uses microwave irradiation for the final cyclization of the isothiocyanate and the amine.

  • Reagents: Thiophosgene (

    
    ), DMSO solvent.
    
  • Process Flaw: The microwave step is non-scalable. High solvent volumes of DMSO require difficult aqueous workups, leading to massive waste generation (High E-Factor).

  • Yield: ~35% Overall.

Route B: The Optimized Convergent Route (Industrial Standard)
  • Mechanism: Chemical cyclization using thermal energy in low-boiling solvents (Isopropyl acetate or Toluene).

  • Reagents: Uses purified Intermediate A and B.

  • Advantage: Replaces chromatography with crystallization. The amide coupling is catalyzed by Cu(I), improving the yield of Intermediate B significantly.

  • Yield: >80% for key steps.

Route C: The "Green" Non-Thiophosgene Route
  • Mechanism: Avoids direct handling of thiophosgene. Uses Phenyl Thiochloroformate or Thiocarbonyl Diimidazole (TCDI) to generate the isothiocyanate surrogate.

  • Advantage: Eliminates the highest safety risk (inhalation toxicity of thiophosgene).

  • Cost Implication: Reagents are 3-4x more expensive than thiophosgene, but engineering controls are cheaper.

Comparative Data Matrix
MetricRoute A (Microwave/Linear)Route B (Thermal/Convergent)Route C (Green/Substitute)
Overall Yield 35 - 41%75 - 85% 60 - 70%
Key Reagent Cost Low (Thiophosgene is cheap)LowHigh (PhOC(S)Cl is pricey)
Scalability Poor (Microwave limit)Excellent Good
Safety Profile Critical Risk (Toxic gas)High Risk (Requires scrubbers)Best (Solid reagents)
Purification Chromatography (HPLC)CrystallizationCrystallization
E-Factor (Waste) >100 kg/kg product~25 kg/kg product~35 kg/kg product

Part 3: Deep Dive - Synthesis of Intermediate A

The synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile is the single biggest safety bottleneck.

Protocol 1: Batch Synthesis (Traditional)
  • Reagents: 4-amino-2-(trifluoromethyl)benzonitrile + Thiophosgene + Water/DCM.

  • Risk: Exothermic. Thiophosgene is fatal if inhaled.

  • Causality: The biphasic system (Water/DCM) is used to scavenge the HCl byproduct into the aqueous phase, preventing degradation of the isothiocyanate.

Protocol 2: Continuous Flow (Recommended for Safety)
  • Setup: Two feed streams. Stream A (Aniline derivative in EtOAc); Stream B (Thiophosgene in EtOAc).

  • Reactor: Tubular coil reactor at 20°C.

  • Benefit: The inventory of active hazardous material is minimizing to milliliters at any given second. If a leak occurs, it is contained.

  • Data: Conversion rates in flow often exceed 99% due to superior heat transfer compared to batch reactors.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol: Synthesis of Intermediate B (The Amide Fragment) via Cu-Catalysis

This protocol utilizes the Optimized Route B methodology, focusing on the difficult arylation of the sterically hindered amino acid.

Reagents:

  • Methyl 2-fluoro-4-bromobenzoate (1.0 equiv)

  • 2-amino-2-methylpropionic acid (AIB) (1.5 equiv)

  • CuI (Copper Iodide) (0.1 equiv) - Catalyst

  • 
     (2.0 equiv) - Base
    
  • DMF or DMAc (Solvent)

Step-by-Step Workflow:

  • Inertion: Charge the reaction vessel with the bromobenzoate, AIB, and

    
    . Purge with Nitrogen for 15 minutes.
    
    • Why: Oxygen poisons the Cu(I) catalyst, leading to homocoupling side products.

  • Catalyst Addition: Add CuI and solvent. Heat to 90-100°C.

  • Monitoring (Self-Validation): Track reaction via HPLC.

    • Stop Criteria: Disappearance of bromobenzoate < 1.0%.

    • Visual Check: The reaction mixture should transition from green to deep blue/purple (complex formation). If it turns black/brown, catalyst decomposition (oxidation) has occurred.

  • Workup: Cool to 25°C. Dilute with water and adjust pH to 3-4 with Citric Acid.

    • Why: Acidic workup breaks the Copper-Amine chelates, releasing the product into the organic phase during extraction.

  • Crystallization: Extract into Isopropyl Acetate (IPAc). Concentrate and cool to 0°C. Filter white solids.

Protocol: Final Assembly of Enzalutamide

Reagents:

  • Intermediate A (Isothiocyanate)[4][5][7]

  • Intermediate B (Amide)

  • DMSO/Isopropyl Acetate (2:1 ratio)

Workflow:

  • Dissolve Intermediate B in the solvent mixture.

  • Add Intermediate A slowly at 60°C.

    • Control: Do not exceed 65°C initially to prevent polymerization of the isothiocyanate.

  • Once addition is complete, ramp temperature to 80-90°C for 12 hours.

  • Validation: HPLC purity should be >98% before workup.

  • Purification: Add Isopropyl alcohol (IPA) and water. Enzalutamide crystallizes directly.

Part 5: Decision Logic for Route Selection

DecisionTree Start Select Synthesis Strategy Scale What is the Target Scale? Start->Scale LabScale Lab Scale (<100g) Scale->LabScale IndScale Industrial Scale (>1kg) Scale->IndScale SafetyConstraint Is Thiophosgene Permitted? LabScale->SafetyConstraint Flow Can you use Flow Chem? IndScale->Flow No No SafetyConstraint->No Use Yes Yes SafetyConstraint->Yes Use RouteC Route C: Green/Substitute (Phenyl Thiochloroformate) RouteB Route B: Optimized Thermal (Crystallization Driven) RouteA Route A: Microwave (NOT RECOMMENDED) Flow->No Flow->Yes FlowYes Route B + Flow (Best Efficiency) No->RouteC No->RouteB Yes->RouteA Yes->FlowYes

Figure 2: Strategic decision tree for selecting the synthesis route based on scale and safety constraints.

References

  • Medivation Inc. (2006). Diarylhydantoin compounds. WO2006124118.

  • Hughes, D. L. (2020).[8] Review of Synthetic Routes and Crystalline Forms of the Antiandrogen Oncology Drugs Enzalutamide, Apalutamide, and Darolutamide. Organic Process Research & Development, 24(3), 347-362.

  • Li, B., et al. (2017). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters, 28(3).

  • Zhou, A., et al. (2016).[9] Process optimization for the synthesis of Enzalutamide. Chemical Reagents, 38, 1125-1128.

  • BenchChem. (2025).[10][11] Enzalutamide: A Technical Guide to its Chemical Structure and Synthesis.

Sources

A Researcher's Guide to the Purity Assessment of Commercially Available 4-fluoro-N-methyl-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental results are built. This is particularly true for compounds like 4-fluoro-N-methyl-3-nitrobenzamide, a key building block in the synthesis of various pharmacologically active molecules. The presence of even minor impurities can lead to unforeseen side reactions, altered biological activity, and ultimately, compromised research outcomes.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. It is designed to empower researchers to independently verify the quality of their starting materials, understand the potential pitfalls of impurities, and select the most appropriate analytical techniques for their specific needs. We will delve into the "why" behind the "how," offering not just protocols, but also the scientific rationale that underpins each experimental choice.

The Synthetic Landscape and Potential Impurities

A thorough understanding of the likely synthetic routes to this compound is crucial for predicting potential impurities. A common and cost-effective manufacturing process likely starts with the nitration of 4-fluorobenzoic acid, followed by conversion to the corresponding acyl chloride and subsequent amidation with methylamine.[1]

A 4-Fluorobenzoic Acid B Nitration (HNO3/H2SO4) A->B C 4-Fluoro-3-nitrobenzoic Acid B->C D Acyl Chloride Formation (e.g., SOCl2) C->D E 4-Fluoro-3-nitrobenzoyl Chloride D->E F Amidation (CH3NH2) E->F G This compound F->G A Sample Preparation (Dissolution in Mobile Phase) B Injection into HPLC System A->B C Separation on a Reversed-Phase C18 Column B->C D Detection by UV Absorbance (e.g., 254 nm) C->D E Data Analysis (Peak Integration and Purity Calculation) D->E A Accurate Weighing of Analyte and Internal Standard B Dissolution in a Deuterated Solvent A->B C Acquisition of ¹H-NMR Spectrum (with appropriate relaxation delay) B->C D Integration of Analyte and Standard Peaks C->D E Purity Calculation D->E A Sample Dissolution and Injection B Vaporization in Heated Injector A->B C Separation in a Capillary GC Column B->C D Ionization (e.g., EI) C->D E Mass Analysis D->E F Detection and Data Analysis E->F A Sample Encapsulation in a Pan B Heating at a Constant Rate A->B C Measurement of Heat Flow During Melting B->C D Analysis of the Melting Endotherm C->D E Purity Calculation D->E

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-methyl-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-methyl-3-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.